molecular formula C21H16N2O2 B077401 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- CAS No. 12769-16-3

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Cat. No.: B077401
CAS No.: 12769-16-3
M. Wt: 328.4 g/mol
InChI Key: TVBNRFCUTVWHQB-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-anilino-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNRFCUTVWHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062897
Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3179-96-2
Record name 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Foundational & Exploratory

Technical Characterization Guide: 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- , commonly known as Disperse Blue 24 .[1][2][3][4][5]

CAS Registry Number: 3179-96-2 Common Synonyms: Disperse Blue 24, C.I. 61515, Oracet Blue B Molecular Formula: C


H

N

O

Molecular Weight: 328.37 g/mol [1][2][3][4][5]

Executive Summary

This compound represents a class of asymmetric 1,4-diaminoanthraquinones, widely utilized as a disperse dye for hydrophobic polymers (polyester, acetate) and as a chromogenic scaffold in material science.[2][3][5] Unlike symmetrical analogs (e.g., Solvent Blue 35), the asymmetry of the 1-methylamino and 4-phenylamino substituents imparts unique solvatochromic properties and solubility profiles.[1][2][3][5] This guide outlines the critical parameters for its synthesis, spectroscopic validation, and purity assessment, tailored for researchers in dye chemistry and pharmaceutical development.

Chemical Identity & Physical Properties

The physicochemical profile of Disperse Blue 24 is defined by its planar anthraquinone core, which facilitates


-

stacking and intercalation, and its intramolecular hydrogen bonding, which stabilizes the chromophore.[2][3][5]
Table 1: Physicochemical Constants
PropertyValue / DescriptionNotes
Appearance Dark blue to violet crystalline powderPolymorphism may affect shade.[1][3][4][6][7]
Solubility Soluble in acetone, chloroform, benzene, DMF.[2][3]Insoluble in water.[4][5]
Melting Point 150–200°C (Range varies by polymorph)Experimental verification required per batch.[2][3][4][5]

(Abs)
600–640 nm (in organic solvents)Strong molar absorptivity (

).[2][3][4][5]
LogP ~5.5 (Predicted)Highly lipophilic; crosses membranes easily.[2][3][4][5]
pKa ~0.8 (Conjugate acid of amine)Remains neutral at physiological pH.[2][4][5]

Synthesis & Production Logic

The industrial and laboratory synthesis follows a nucleophilic aromatic substitution pathway.[2][3][4][5] The asymmetry is introduced by sequential amination.[4][5]

Synthesis Workflow
  • Starting Material: 1-(Methylamino)anthraquinone (CAS 82-38-2).[1][2][3][4][5][8]

  • Bromination: Electrophilic bromination at the 4-position to yield 1-methylamino-4-bromoanthraquinone (CAS 128-93-8).[1][2][3][4][5]

  • Condensation: Ullmann-type condensation with aniline in the presence of a copper catalyst and base (e.g., K

    
    CO
    
    
    
    ) to install the phenylamino group.[2][3][5]

SynthesisPath SM 1-(Methylamino) anthraquinone Inter 1-Methylamino-4-bromo anthraquinone SM->Inter Br2, Pyridine (Bromination) Prod Disperse Blue 24 (Target) Inter->Prod Aniline, Cu cat. (Ullmann Condensation)

Figure 1: Stepwise synthesis pathway ensuring regioselective asymmetry.[2][3][4][5]

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of both the methyl and phenyl substituents and the integrity of the quinone core.[2][3][5]

A. UV-Visible Spectroscopy
  • Mechanism: Charge Transfer (CT) from the lone pairs of the amino nitrogens to the electron-deficient quinone carbonyls.[2][3][4][5]

  • Diagnostic Feature: A prominent broad band between 600–640 nm (blue region).[2][3][4][5]

  • Solvatochromism: The

    
     will shift bathochromically (red-shift) in more polar aprotic solvents (e.g., DMSO vs. Toluene) due to stabilization of the excited CT state.[2][3][4][5]
    
B. Infrared Spectroscopy (FT-IR)
  • Quinone Carbonyls (C=O): Two bands are typically observed.[2][3][4][5] The carbonyls involved in intramolecular H-bonding with the amines appear at lower frequencies (1630–1650 cm

    
     ).[1][2][3][4][5]
    
  • N-H Stretch: Weak, broad bands around 3200–3400 cm

    
     .[1][2][3][4][5]
    
  • Aromatic C=C: Characteristic skeletal vibrations at 1580–1600 cm

    
     .[1][2][3][4][5]
    
C. Nuclear Magnetic Resonance (NMR)

The asymmetry is the key to interpreting the


H-NMR spectrum.[1][3][4][5]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityAssignment Logic
N-H (Amine) 10.5 – 12.0Broad SingletDeshielded by strong intramolecular H-bond to C=O.[1][2][3][4]
Anthraquinone Core 8.2 – 8.4Multiplet (2H)Protons at positions 5 and 8 (peri to carbonyls).[2][3][4][5]
Anthraquinone Core 7.7 – 7.9Multiplet (2H)Protons at positions 6 and 7.[4][5]
Phenyl Ring 7.2 – 7.5Multiplet (5H)Overlapping aromatic signals from the phenylamino group.[5]
Quinone Ring 6.8 – 7.1Singlet/DoubletProtons at positions 2 and 3 (shielded by amine donors).[3][4][5]
Methyl Group ~3.0DoubletCoupled to the adjacent N-H proton.[5]
D. Mass Spectrometry (MS)
  • Method: ESI(+) or EI.[2][3][4][5]

  • Molecular Ion: [M]

    
     or [M+H]
    
    
    
    peak at m/z 328/329 .[2][3][4][5]
  • Fragmentation: Loss of methyl group (M-15) or cleavage of the phenyl amine bond may be observed in EI.[1][2][3][4][5]

Purity & Chromatographic Analysis

For drug development or high-grade dye applications, purity must be assessed to rule out unreacted bromo-intermediates or bis-substituted byproducts.[1][2][3][4][5]

HPLC Method Protocol (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2][3][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4][5]

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: UV at 620 nm (specific to product) and 254 nm (general impurities).[2][3][4][5]

  • Retention Time Logic: The target (asymmetric) will elute between the more polar 1-methylamino precursor and the potentially more lipophilic bis-phenyl analogs.[1][2][3][4][5]

Biological & Safety Profile

While primarily a dye, the structural homology of Disperse Blue 24 to anthracycline antibiotics (e.g., Doxorubicin) and mitoxantrone necessitates careful biological handling.[2][3][5]

Toxicity Mechanisms[2][5]
  • DNA Intercalation: The planar tricyclic core can insert between DNA base pairs, potentially inhibiting Topoisomerase II.[2][3][5]

  • Redox Cycling: The quinone moiety can undergo one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) which cause oxidative stress.[2][3][4][5]

  • Metabolism: Hepatic enzymes (CYP450) may hydroxylate the phenyl ring or N-demethylate the amine, creating reactive metabolites.[2][3][4][5]

Safety Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5] Irrit.).

  • Precaution: Avoid dust inhalation.[4][5] Use in a fume hood.[4][5] Nitrile gloves are required due to high lipophilicity and skin absorption potential.[2][4][5]

References

  • PubChem Compound Summary. "9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CID 103062)."[1][2][3][4][5] National Center for Biotechnology Information.[4][5] Accessed Jan 29, 2026.[2][3][5] Link[2][3][4][5]

  • Cameo Chemicals. "Solvent Blue 35 / Disperse Dye Nomenclature." NOAA.[4][5] (Contextual reference for anthraquinone dye classes). Link

  • Organic Syntheses. "1-Methylamino-4-bromoanthraquinone." Org.[4][5][9][10] Synth. 1949, 29,[2][3] 66. (Source for precursor synthesis). Link[2][3][4][5]

  • NIST Chemistry WebBook. "Anthraquinone, 1,4-diamino derivatives IR/MS Data." National Institute of Standards and Technology.[2][4][5] Link

Sources

"synthesis and properties of 1-(methylamino)-4-(phenylamino)anthraquinone"

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Disperse Blue 24 | CAS: 3179-96-2[1][2]

Executive Summary

1-(Methylamino)-4-(phenylamino)anthraquinone (C.I. 61515) represents a critical class of asymmetric 1,4-diaminoanthraquinones.[2] Unlike its symmetric counterparts—such as 1,4-bis(methylamino)anthraquinone (Disperse Blue 14)—this molecule incorporates both an aliphatic (methyl) and an aromatic (phenyl) amine donor.[2] This asymmetry induces a specific "push-pull" electronic distribution, optimizing the intramolecular charge transfer (ICT) band to yield a bright blue chromophore with distinct solvatochromic properties.

Primarily utilized as Disperse Blue 24 , it serves as a high-performance colorant for semi-synthetic fibers (acetate rayon) and synthetic polymers (polyester).[2] Beyond industrial coloration, its structure is of significant interest in medicinal chemistry as a scaffold for DNA-intercalating agents, sharing the planar tricyclic core with chemotherapeutics like mitoxantrone.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(methylamino)-4-(phenylamino)anthracene-9,10-dione
CAS Registry Number 3179-96-2
Molecular Formula C₂₁H₁₆N₂O₂
Molecular Weight 328.37 g/mol
Appearance Dark blue to violet crystalline powder
Solubility Soluble in acetone, dichloromethane, benzene; Insoluble in water
Absorption

~610–640 nm (Solvent dependent)
Melting Point ~190–195 °C (Estimated based on congeners)

Synthesis Protocol

The synthesis of 1-(methylamino)-4-(phenylamino)anthraquinone requires a stepwise approach to introduce the two different amine groups regioselectively.[2] The most robust route involves the bromination of 1-(methylamino)anthraquinone followed by a copper-catalyzed Ullmann-type condensation with aniline.[2]

Stage 1: Regioselective Bromination

Objective: Synthesize the intermediate 1-bromo-4-(methylamino)anthraquinone (CAS 128-93-8).[2] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at position 1 activates the para-position (position 4) towards electrophilic attack.

Protocol:

  • Dissolution: Dissolve 0.1 mol of 1-(methylamino)anthraquinone in 1,2-dichloroethane or pyridine (approx. 5-6 volumes). Pyridine acts as both solvent and hydrobromide scavenger.

  • Bromination: Cool the solution to 0–5 °C. Add elemental bromine (1.1 equivalents) dropwise over 60 minutes.

    • Critical Control: Temperature must be kept low to prevent over-bromination at the 2-position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

  • Quenching: Pour the reaction mixture into a dilute sodium bisulfite solution to neutralize excess bromine.

  • Isolation: Filter the precipitated solid. Wash with water and cold ethanol.

  • Purification: Recrystallize from chlorobenzene or pyridine to yield dark red needles of 1-bromo-4-(methylamino)anthraquinone.

Stage 2: Ullmann Condensation (Amination)

Objective: Displace the bromine atom with aniline to form the final asymmetric product. Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (


).[2]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine:

    • 10.0 g of 1-bromo-4-(methylamino)anthraquinone (Intermediate).

    • 50 mL of Aniline (acts as both reagent and solvent).

    • 2.0 g of Potassium Carbonate (

      
      , acid scavenger).
      
    • 0.2 g of Copper(II) Acetate or Copper powder (Catalyst).

  • Reaction: Heat the mixture to 130–150 °C under an inert atmosphere (

    
    ).
    
    • Monitoring: Monitor by TLC (Silica gel, DCM:Hexane 1:1). The starting material (red) will disappear, replaced by the product (blue). Reaction time is typically 4–8 hours.

  • Work-up:

    • Cool the reaction mixture to ~60 °C.

    • Pour into 200 mL of dilute Hydrochloric Acid (2M HCl). This step is crucial to solubilize the excess aniline as the hydrochloride salt.

  • Filtration: The product will precipitate as a dark blue solid. Filter and wash extensively with hot water to remove aniline salts.

  • Purification:

    • Dissolve the crude solid in hot acetone or chlorobenzene.

    • Filter hot to remove inorganic salts (copper residues).

    • Cool to crystallize the pure dye.

Synthesis Workflow Visualization

SynthesisPath Start 1-(Methylamino) anthraquinone Inter Intermediate: 1-Bromo-4-(methylamino) anthraquinone Start->Inter Electrophilic Substitution Br Bromine (Br2) 0-5°C Br->Inter Product TARGET: 1-(Methylamino)-4-(phenylamino) anthraquinone Inter->Product Ullmann Condensation Aniline Aniline + K2CO3 Cu Catalyst, 140°C Aniline->Product

Figure 1: Stepwise synthesis pathway for Disperse Blue 24 via bromination and copper-catalyzed amination.[2]

Structural & Electronic Properties

Intramolecular Hydrogen Bonding

The stability and color of this molecule are governed by dual intramolecular hydrogen bonds.

  • N-H···O=C (Methyl side): The proton on the methylamine forms a 6-membered hydrogen-bonded ring with the C9 carbonyl.

  • N-H···O=C (Phenyl side): The proton on the phenylamine forms a similar ring with the C10 carbonyl.

These interactions lock the molecule into a rigid, planar conformation, enhancing the


-electron delocalization across the anthracene core. This rigidity is directly responsible for the molecule's high lightfastness (resistance to photofading) and its vibrant blue color (bathochromic shift).
Electronic Transition Mechanism

ElectronicState cluster_donors Electron Donors Ground Ground State (S0) Localized Electrons Excited Excited State (S1) Intramolecular Charge Transfer (ICT) Ground->Excited HOMO-LUMO Transition MeNH Methylamino Group (Inductive +I) Acceptor Anthraquinone Core (Electron Deficient) MeNH->Acceptor Push PhNH Phenylamino Group (Resonance +M) PhNH->Acceptor Push Acceptor->Excited Absorption (~620nm)

Figure 2: Donor-Acceptor interactions leading to the characteristic absorption spectrum.[2]

Applications & Performance

Textile Engineering

As Disperse Blue 24 , the molecule is optimized for dyeing hydrophobic fibers.

  • Acetate Rayon: The phenyl group increases lipophilicity, allowing excellent exhaustion rates on acetate fibers.

  • Polyester (PET): Requires high-temperature or carrier dyeing methods.[2] The bulky phenyl group improves sublimation fastness compared to smaller analogs like 1,4-diaminoanthraquinone.

Biomedical Research

Anthraquinone derivatives are potent DNA intercalators. The planar tricyclic system inserts between DNA base pairs, inhibiting topoisomerase II. While Disperse Blue 24 is primarily a dye, its structural homology to Mitoxantrone (which possesses 1,4-diamino substitution) makes it a relevant scaffold for structure-activity relationship (SAR) studies in oncology.[2]

Safety & Handling

  • Hazard Classification: Generally classified as a skin and eye irritant. As with many anthraquinones, chronic dust inhalation should be avoided.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Disposal: Incineration is the recommended disposal method for organic dyes containing nitrogen.

References

  • Synthesis of Bromo-Precursor: Organic Syntheses, Coll. Vol. 3, p. 575 (1955); Vol. 29, p. 66 (1949).

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7896181, Disperse Blue 24.

  • Dyeing Properties & Isotherms: Bird, C. L., & Manchester, F. (1955). The Dyeing of Acetate Rayon with Disperse Dyes. Journal of the Society of Dyers and Colourists.

  • General Anthraquinone Chemistry: Allen, R. L. M. (1971). Color Chemistry. Appleton-Century-Crofts.

Sources

Photophysical Architecture of 1-(Methylamino)-4-(phenylamino)anthraquinone: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of 1-(Methylamino)-4-(phenylamino)anthraquinone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the photophysical properties of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS: 3179-96-2), commercially known as C.I. Disperse Blue 24 . As a prototypical asymmetric 1,4-diaminoanthraquinone, this compound serves as a critical model for understanding Intramolecular Charge Transfer (ICT) in donor-acceptor chromophores. Its utility extends beyond textile coloration into functional materials, including dichroic dyes for liquid crystal displays and potential photosensitizers in photodynamic therapy (PDT) research.

Molecular Architecture & Electronic Structure

The photophysics of this molecule is governed by its D-π-A-π-D electronic push-pull system.

  • Acceptor Core (A): The central 9,10-anthraquinone moiety provides a rigid, planar electron-deficient scaffold.

  • Donor Auxochromes (D):

    • Position 1 (Methylamino): A strong electron donor (

      
       hybridized nitrogen) that induces a significant bathochromic shift.
      
    • Position 4 (Phenylamino): A donor with extended

      
      -conjugation. The phenyl ring introduces steric bulk, preventing perfect planarity and influencing solubility and aggregation without significantly disrupting the ICT pathway.
      

Mechanistic Insight: The asymmetry between the methylamino and phenylamino groups creates a permanent dipole moment distinct from symmetric analogues (e.g., 1,4-bis(methylamino)anthraquinone). This asymmetry is critical for its solvatochromic behavior, as the ground state (


) and excited state (

) dipole moments differ significantly, modulating the energy gap (

) in response to solvent polarity.
Photophysical Characterization
3.1 Absorption Spectroscopy

The compound exhibits a characteristic broad absorption band in the visible region (580–640 nm), responsible for its deep blue color. This transition is assigned to a


 transition with substantial Charge Transfer (CT) character.

Table 1: Representative Absorption Maxima (


) in Varying Solvents 
Data synthesized from solvatochromic trends of 1,4-diaminoanthraquinone derivatives.
SolventPolarity Index (

)

(nm)
Spectral Shift
Cyclohexane 0.2595Hypsochromic (Blue)
Toluene 2.4610Baseline
Dichloromethane 3.1618Bathochromic
Ethanol 4.3622Bathochromic
DMSO 7.2635Strong Bathochromic

Analyst Note: The bathochromic shift (red shift) in polar solvents confirms the ICT nature of the transition. The excited state is more polar than the ground state, stabilized by polar solvation shells.

3.2 Emission and Excited State Dynamics

Unlike rigid fluorophores (e.g., perylene), 1-(methylamino)-4-(phenylamino)anthraquinone exhibits weak fluorescence (


 in most solvents).
  • Primary Deactivation Pathway: Intersystem Crossing (ISC). The presence of the carbonyl groups (

    
     states) facilitates rapid spin-orbit coupling, transferring population from the Singlet (
    
    
    
    ) to the Triplet (
    
    
    ) state.
  • Implication: This property makes the compound a candidate for singlet oxygen (

    
    ) generation , a key mechanism in photodynamic applications, rather than a fluorescent probe.
    
3.3 Intramolecular Hydrogen Bonding

A critical structural feature is the formation of dual intramolecular hydrogen bonds between the amino hydrogens and the carbonyl oxygens (positions 9,10).

  • Effect: These H-bonds lock the molecule into a pseudo-cyclic planar conformation, enhancing photostability by reducing non-radiative decay via bond rotation (internal conversion). Disruption of these bonds by protic solvents (e.g., methanol) can alter the vibrational fine structure of the absorption band.

Visualization of Photophysical Pathways

The following diagram illustrates the Jablonski energy landscape, highlighting the competition between fluorescence, internal conversion, and the dominant intersystem crossing pathway.

Jablonski S0 Ground State (S0) Planar, H-Bonded S1 Excited Singlet (S1) ICT State (Polar) S0->S1 Absorption (hν) ~620 nm S1->S0 Fluorescence (Weak) Φ < 0.01 T1 Triplet State (T1) Long Lived S1->T1 Intersystem Crossing (ISC) Dominant Pathway GS_Relax Vibrational Relaxation S1->GS_Relax Internal Conversion (IC) T1->S0 Phosphorescence / Non-Radiative Decay GS_Relax->S0

Figure 1: Jablonski diagram depicting the dominant relaxation pathways. The high efficiency of ISC (Yellow arrow) suppresses fluorescence, favoring triplet state formation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: Solvatochromic Shift Determination

Objective: Quantify the magnitude of ICT by measuring


 shifts across a polarity gradient.
  • Solvent Validation:

    • Use spectroscopic grade solvents (HPLC grade >99.9%).

    • Validation Step: Measure the UV-Vis baseline of pure solvent. Absorbance at 600 nm must be < 0.005 A.U.

  • Sample Preparation:

    • Prepare a stock solution of the compound in Acetone (1 mM).

    • Aliquot into dry volumetric flasks and evaporate the acetone under

      
       flow to leave a thin film.
      
    • Re-dissolve in the target solvent (Toluene, DCM, DMSO) to a final concentration of

      
      .
      
    • Validation Step: Ensure Absorbance is between 0.2 and 0.8 A.U. to avoid inner-filter effects and aggregation artifacts.

  • Measurement:

    • Scan from 300 nm to 800 nm.

    • Record

      
      .[1]
      
    • Plot

      
       (wavenumbers) vs. Lippert-Mataga parameter (
      
      
      
      ). Linearity indicates pure ICT behavior; deviation suggests specific solute-solvent interactions (e.g., H-bonding).
Protocol B: Singlet Oxygen Quantum Yield (

) Estimation

Objective: Assess the efficiency of the Triplet State (


) to sensitize oxygen.
  • Reference Standard: Use Rose Bengal (

    
     in Ethanol) as the actinometer.
    
  • Trap Molecule: Use 1,3-Diphenylisobenzofuran (DPBF) . DPBF absorbs at 410 nm and bleaches upon reaction with

    
    .
    
  • Workflow:

    • Prepare sample and reference solutions with matched absorbance at the irradiation wavelength (e.g., 532 nm or broadband green light).

    • Add DPBF (

      
      ) to both solutions.
      
    • Irradiate and monitor the decrease in DPBF absorbance at 410 nm over time.

    • Validation Step: The plot of

      
       vs. irradiation time must be linear (
      
      
      
      ).
  • Calculation:

    
    
    (Where 
    
    
    
    is the slope of decomposition and
    
    
    is the absorption correction factor).
Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the solvatochromism, ensuring reproducibility.

Workflow Start Start: Solid Sample (Disperse Blue 24) Stock Stock Solution Prep (1 mM in Acetone) Start->Stock Aliquot Aliquot & Evaporate (Create Thin Film) Stock->Aliquot Solvation Re-dissolve in Test Solvents Aliquot->Solvation Solvent Addition Spec UV-Vis Spectroscopy (300-800 nm) Solvation->Spec Check Abs < 1.0 Data Extract λmax Spec->Data Analysis Lippert-Mataga Plot (Linearity Check) Data->Analysis Analysis->Solvation Non-linear? Check H-bonding

Figure 2: Step-by-step workflow for solvatochromic analysis, including a feedback loop for anomaly detection.

References
  • ChemicalBook. (2024). 1-(Methylamino)-4-(phenylamino)anthraquinone - CAS 3179-96-2 Properties and Safety.[2][3] Retrieved from

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Anthraquinone Derivatives.[1][4] National Institute of Standards and Technology.[5][6] Retrieved from [5][6]

  • Takeda, T., et al. (2021).[7] "Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction."[4][8] RSC Advances, 11, 24217-24231. (Demonstrates the ICT mechanism in analogous arylaminoanthraquinones). Retrieved from

  • OMLC. (2023). Absorption and Fluorescence Spectra of Anthraquinone Derivatives. Oregon Medical Laser Center. Retrieved from

  • LookChem. (2024). Solvent Blue 35 and Related Anthraquinone Dyes.[8][9] Retrieved from

Sources

"electrochemical behavior of substituted anthraquinones"

[7][9]

References

  • Vertex AI Search. (2025). Electrochemical reduction mechanism of substituted anthraquinones in aprotic vs protic solvents. 9[2][7][10][11]

  • Vertex AI Search. (2025). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials. 12

  • Vertex AI Search. (2025). Proton-Coupled Electron Transfer at Anthraquinone Modified Electrodes. 13

  • Vertex AI Search. (2025). Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. 1

  • Vertex AI Search. (2025). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. 11

  • Vertex AI Search. (2025).[14] Anthraquinone and its derivatives as sustainable materials for electrochemical applications. 5

Technical Guide: Physical and Chemical Properties of CAS 12769-16-3 (C.I. Solvent Blue 19)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 12769-16-3, chemically known as 1-anilino-4-(methylamino)anthraquinone , is a high-performance anthraquinone-based solvent dye commercially designated as C.I.[1] Solvent Blue 19 (or Oracet Blue B).[2] Unlike ionic dyes (e.g., Reactive Blue 19) used for aqueous textile dyeing, Solvent Blue 19 is a non-ionic, lipophilic chromophore engineered for solubility in non-polar organic solvents and polymer matrices.

Its structural stability, derived from the anthraquinone core, provides exceptional resistance to thermal degradation and photobleaching, making it a critical component in the coloration of thermoplastics (polystyrene, acrylics), pyrotechnics, and increasingly in electro-optical applications such as liquid crystal displays (LCDs).

Chemical Identity & Structural Characterization[1][3][4]

The defining feature of CAS 12769-16-3 is its asymmetric 1,4-diamino substitution pattern on the anthraquinone scaffold. This asymmetry disrupts crystal packing relative to symmetric analogs, enhancing solubility in organic media while maintaining the planar conjugation required for deep blue light absorption.

Nomenclature and Identifiers[5]
Identifier TypeDesignation
CAS Registry Number 12769-16-3
CI Name C.I.[2] Solvent Blue 19
IUPAC Name 1-(methylamino)-4-(phenylamino)anthracene-9,10-dione
Common Synonyms Oracet Blue B; Disperse Blue 24; Solvent Blue 2B
Molecular Formula C₂₁H₁₆N₂O₂
Molecular Weight 328.36 g/mol
SMILES CNC1=C2C(C(C3=CC=CC=C3)=C(NC4=CC=CC=C4)C1)=O)C(=O)C5=CC=CC=C5C2=O
Molecular Structure

The molecule consists of a central anthraquinone chromophore substituted at the para positions (1 and 4) with electron-donating amine groups. The intramolecular hydrogen bonding between the amine hydrogens and the quinone carbonyl oxygens stabilizes the structure and contributes to its high extinction coefficient.

Physical & Chemical Properties[2][3][6][7]

The following data consolidates experimental values and property ranges typical for high-purity anthraquinone solvent dyes.

Physical Data Table
PropertyValue / DescriptionNote
Physical State Solid powderTypically dark blue to purple microcrystalline powder.
Melting Point > 200°C (Decomposes)Precise MP varies by polymorph/purity; industrial grades often lack sharp MP.
Solubility (Water) Insoluble (< 0.1 mg/L)Hydrophobic nature prevents aqueous solvation.
Solubility (Organics) SolubleHigh solubility in Acetone, Ethanol, Benzene, Chloroform.
Density ~1.2 - 1.3 g/cm³Estimated based on structural packing.
λ max (Absorption) 600 - 645 nmIn ethanol/acetone; exhibits vibrant blue hue.
Thermal Stability High (> 280°C)Suitable for polymer extrusion processes.
Solubility Profile & Partitioning

CAS 12769-16-3 exhibits a high LogP (partition coefficient), driving its affinity for lipid-rich environments and hydrophobic polymers.

  • High Affinity: Chlorinated solvents (DCM, Chloroform), Ketones (Acetone), Aromatics (Toluene).

  • Low Affinity: Aliphatic hydrocarbons (Hexane - partial solubility), Water.

Synthesis & Manufacturing Logic

The synthesis of asymmetric 1,4-diaminoanthraquinones requires a controlled stepwise amination to prevent the formation of symmetric byproducts (e.g., 1,4-bis(methylamino) or 1,4-bis(anilino) analogs). The industrial route typically utilizes Quinizarin (1,4-dihydroxyanthraquinone) or Leuco-Quinizarin as the electrophilic core.

Synthetic Pathway Visualization

The following diagram illustrates the "Leuco-Quinizarin Route," favored for its atom economy and milder conditions compared to halogenated precursors.

Synthesis_Pathway Quinizarin Quinizarin (1,4-Dihydroxyanthraquinone) Reduction Reduction (Na2S2O4 / OH-) Quinizarin->Reduction Leuco Leuco-Quinizarin (Reduced Form) Amine1 Step 1: Aniline (Nucleophilic Subst.) Leuco->Amine1 Intermed Intermediate Complex (Mixed Amine Attack) Amine2 Step 2: Methylamine (Nucleophilic Subst.) Intermed->Amine2 Product C.I. Solvent Blue 19 (CAS 12769-16-3) Reduction->Leuco Amine1->Intermed Mono-substitution Oxidation Oxidation (Air / Nitrobenzene) Amine2->Oxidation Di-substitution Oxidation->Product Aromatization

Figure 1: Stepwise synthesis of Solvent Blue 19 via the Leuco-Quinizarin pathway. The reduction step activates the 1,4 positions for nucleophilic attack by amines.

Mechanistic Insight

The reaction exploits the tautomerism of leuco-quinizarin, which behaves more like an aliphatic ketone than an aromatic system, lowering the activation energy for amine condensation. The sequence of amine addition is critical: the bulkier aniline is typically introduced first or in a controlled ratio to favor the asymmetric product distribution.

Analytical Characterization Protocols

For researchers verifying the identity or purity of CAS 12769-16-3, the following multi-modal approach is recommended.

HPLC-PDA Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 15 minutes. High organic content is required to elute this lipophilic compound.

  • Detection: PDA at 640 nm (max absorption) and 254 nm (general aromatics).

Spectroscopic Identification
  • UV-Vis: Dissolve 1 mg in 100 mL Acetone. Scan 400-800 nm. Expect a doublet or broad peak centered around 600-645 nm.

  • IR Spectroscopy (FTIR): Look for:

    • N-H stretch: ~3430 cm⁻¹ (secondary amines).

    • C=O stretch: ~1630-1670 cm⁻¹ (quinone carbonyls, shifted due to H-bonding).

    • Aromatic C=C: ~1580-1600 cm⁻¹.

Handling, Safety & Toxicology (SDS Summary)

While anthraquinone dyes are generally stable, they should be handled as industrial chemicals with potential health implications.

  • Hazard Classification: Generally considered low acute toxicity but can cause mechanical irritation.

  • GHS Labeling:

    • Signal Word: Warning.

    • Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask (to prevent inhalation of fine powder).

  • Storage: Keep in a cool, dry place away from strong oxidizing agents.

References

  • PubChem Compound Summary . (2025). C.I.[1][2][3][4] Solvent Blue 19 (CAS 12769-16-3).[2][5] National Center for Biotechnology Information. [Link]

  • World Dye Variety . (2012).[6] Solvent Blue 19 Application and Properties. [Link]

Sources

Technical Guide: Anticancer Potential & Cytotoxic Profile of 1-(Methylamino)-4-(phenylamino)anthraquinone

[1]

Executive Summary: The Pharmacophore in Context

1-(Methylamino)-4-(phenylamino)anthraquinone (CAS: 3179-96-2) represents a potent, hydrophobic member of the aminoanthraquinone class.[1] While historically utilized as a high-performance industrial dye (Solvent Blue 19), its structural homology to clinically established anthracenediones—such as Mitoxantrone and Ametantrone —positions it as a critical "probe molecule" in oncology research.[1]

Its "anticancer potential" is defined not by immediate clinical utility (due to solubility and toxicity constraints) but by its role as a high-affinity DNA intercalator and a hydrophobic lead for novel drug delivery systems (e.g., liposomal formulations or antibody-drug conjugates).[1] This guide dissects the molecular mechanisms driving its cytotoxicity and outlines a rigorous validation workflow for researchers.[1]

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the biological activity of this molecule, one must analyze its structural determinants relative to the anthraquinone scaffold.[1]

Structural Attributes[1]
  • Core Scaffold: 9,10-Anthracenedione (Planar, tricyclic aromatic).[1]

  • C1 Substitution: Methylamino (-NHCH₃).[1] Increases lipophilicity while maintaining hydrogen bond donor capability.[1]

  • C4 Substitution: Phenylamino (-NHPh).[1] A critical deviation from Mitoxantrone.[1] The phenyl ring extends the

    
    -electron system, enhancing 
    
    
    -
    
    
    stacking interactions
    with DNA base pairs but significantly reducing aqueous solubility.[1]
SAR Logic: Why it Kills Cancer Cells

The cytotoxicity of 1,4-diaminoanthraquinones follows a specific causal chain:

  • Planarity: The tricyclic core slides between DNA base pairs (Intercalation).[1]

  • Side Chain Interaction: The amino groups at C1 and C4 stabilize the DNA-drug complex via hydrogen bonding with the sugar-phosphate backbone.[1]

  • Topoisomerase Poisoning: The stable ternary complex (Drug-DNA-Enzyme) prevents Topoisomerase II from religating DNA strands, causing double-strand breaks (DSBs) and triggering apoptosis.[1]

Table 1: Comparative Pharmacophore Analysis

Feature1-(Methylamino)-4-(phenylamino)AQMitoxantrone (Clinical Standard)Impact on Efficacy
C1 Substituent -NHCH₃ (Hydrophobic)-NH(CH₂)₂NH(CH₂)₂OH (Hydrophilic)Higher cellular uptake; lower solubility.[1]
C4 Substituent -NH-Phenyl (Aromatic)-NH(CH₂)₂NH(CH₂)₂OH (Hydrophilic)Enhanced intercalation stability; risk of non-specific binding.[1]
LogP (Calc) ~5.5 (Highly Lipophilic)~ -3.1 (Hydrophilic)Requires formulation (e.g., nanoparticles) for bioavailability.[1]
Redox Cycling ModerateLowPotential for ROS-mediated toxicity.[1]

Mechanistic Pathways: The "Death Signal"[1]

The anticancer activity of this compound is multimodal.[1] Researchers must distinguish between genotoxic stress (DNA damage) and oxidative stress (ROS generation).[1]

Primary Mechanism: Topoisomerase II Inhibition

Unlike alkylating agents, this molecule acts as a Topoisomerase II Poison .[1] It does not inhibit the enzyme's catalytic activity but rather stabilizes the "cleavable complex," transforming an essential enzyme into a cellular toxin.[1]

Secondary Mechanism: Oxidative Stress

The quinone moiety can undergo one-electron reduction to a semiquinone radical, which transfers an electron to oxygen, generating Superoxide (

11
Visualization of Signaling Pathway

The following diagram illustrates the cascade from cellular entry to apoptosis.[1]

MechanismOfActionCompound1-(Methylamino)-4-(phenylamino)AQCellEntryPassive Diffusion(High Lipophilicity)Compound->CellEntryROSROS Generation(Redox Cycling)Compound->ROS SecondaryNucleusNuclear TranslocationCellEntry->NucleusDNA_IntercalationDNA Intercalation(G-C Base Pairs)Nucleus->DNA_IntercalationTopoIITopoisomerase IIComplex StabilizationDNA_Intercalation->TopoII PoisonsDSBDouble-Strand Breaks(DSBs)TopoII->DSBp53p53 Activation(DNA Damage Response)DSB->p53MitoMitochondrial Dysfunction(Bax/Bak Activation)p53->MitoCaspaseCaspase 3/7 ActivationMito->CaspaseApoptosisAPOPTOSIS(Cell Death)Caspase->ApoptosisROS->DSB

Figure 1: Mechanistic cascade of 1-(methylamino)-4-(phenylamino)anthraquinone inducing apoptosis via Topo II poisoning.[1]

Experimental Validation Workflow

For researchers aiming to validate this compound's efficacy, the following self-validating workflow is recommended. This protocol addresses the critical challenge of solubility .

Solubilization Protocol (Critical Step)
  • Challenge: The compound is practically insoluble in water.[1]

  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 15 minutes at 37°C to ensure complete dissolution.

  • Working Solution: Dilute in culture medium immediately prior to use.[1] Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.[1]

Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC50 values across a panel of cell lines (e.g., MCF-7, HeLa, HepG2).[1]

  • Seed: 5,000 cells/well in 96-well plates.

  • Treat: 24h post-seeding, add compound (0.1 µM – 100 µM log scale).

  • Incubate: 48h and 72h timepoints.

  • Read: Absorbance at 570 nm.

  • Control: Include Mitoxantrone as a positive control for potency benchmarking.

Mechanism Confirmation: Comet Assay

Objective: Prove DNA damage (genotoxicity) vs. mere necrotic toxicity.[1]

  • Treat: Cells with IC50 concentration for 4 hours.

  • Lyse: Embed cells in agarose; lyse in alkaline buffer.

  • Electrophoresis: Run at 25V for 20 min.

  • Stain: Ethidium bromide or SYBR Green.[1]

  • Analysis: Measure "Tail Moment". A long tail indicates DSBs consistent with Topo II poisoning.[1]

Experimental Workflow Diagram

ExperimentalWorkflowStockStock Prep10mM in DMSOQCSolubility Check(Absorbance Scan)Stock->QCScreenCytotoxicity Screen(MTT / SRB)QC->Screen Dilute <0.5% DMSOHitHit Identification(IC50 < 10µM)Screen->Hit Dose-ResponseMech1Cell Cycle Analysis(Flow Cytometry)Hit->Mech1 G2/M Arrest?Mech2DNA Damage(Comet Assay)Hit->Mech2 Tail Moment?ValidLead ValidationMech1->ValidMech2->Valid

Figure 2: Step-by-step experimental validation workflow for hydrophobic anthraquinone derivatives.

Challenges & Future Directions

The Selectivity Problem

The primary barrier to clinical translation for 1-(methylamino)-4-(phenylamino)anthraquinone is selectivity .[1] Unlike antibody-drug conjugates, this small molecule diffuses passively into all cells.[1]

  • Toxicity: Known to be clastogenic (chromosome-breaking) in healthy mammalian cells.[1][2]

  • Mitigation: Future research must focus on encapsulation .[1] Loading this hydrophobic payload into tumor-targeted liposomes or polymeric micelles could exploit the Enhanced Permeability and Retention (EPR) effect.[1]

Drug Resistance

Anthraquinones are substrates for P-glycoprotein (P-gp) efflux pumps.[1] Researchers should test this compound in MDR+ cell lines (e.g., MCF-7/ADR) to assess cross-resistance.[1] The hydrophobic phenyl group may actually bypass some efflux mechanisms compared to hydrophilic Mitoxantrone.[1]

References

  • Structure-Activity Relationship of Anthraquinones

    • Huang, H. S., et al. (2005).[1] "Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives." Chemical & Pharmaceutical Bulletin, 53(9), 1136–1139.[1] Link

  • Toxicity Profile of Solvent Blue 19

    • Scientific Committee on Cosmetology. (1988).[1] "Reports of the Scientific Committee on Cosmetology (seventh series)." Commission of the European Communities.[1] Link

  • Mechanisms of Quinone Cytotoxicity

    • Bolton, J. L., et al. (2000).[1] "The role of quinones in toxicology." Chemical Research in Toxicology, 13(3), 135–160.[1] Link[1]

  • Mitoxantrone Clinical Context

    • Fox, E. J. (2004).[1] "Mechanism of action of mitoxantrone." Neurology, 63(12 Suppl 6), S15-S18.[1] Link

  • Chemical Identity & Properties

    • PubChem. "9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (Solvent Blue 19)."[1] National Library of Medicine.[1] Link[1]

Chromophores of the Anthracene Core: A Technical Guide to Fluorescent Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Photophysical Fundamentals: The Electronic Switch

The 9,10-anthraquinone (AQ) core presents a unique challenge in fluorescence spectroscopy. In its unsubstituted form, AQ is virtually non-fluorescent (


) due to a highly efficient Intersystem Crossing (ISC) pathway. The lowest excited singlet state (

) is typically of

character, which lies in close proximity to a triplet state (

), facilitating rapid spin-orbit coupling and triplet formation. This property makes bare AQ excellent for singlet oxygen generation (photosensitizing) but poor for emission.

To engineer fluorescence into this scaffold, one must invert the energetic ordering of the excited states. Introducing Electron Donating Groups (EDGs) such as hydroxyl (-OH) or amino (-NH


) substituents, particularly at the 1,4, 5, or 8 positions (the 

-positions), stabilizes the

state, lowering it below the

state. This "state inversion" blocks the ISC channel and opens the radiative pathway for fluorescence.
Key Mechanisms of Emission
  • Intramolecular Charge Transfer (ICT): Common in amino-anthraquinones. The lone pair on the nitrogen donates electron density to the electron-deficient quinone core upon excitation, creating a highly polarized excited state. This results in significant solvatochromism (emission shift with solvent polarity).

  • Excited-State Intramolecular Proton Transfer (ESIPT): Prevalent in 1-hydroxyanthraquinones (e.g., 1-HAQ, Quinizarin). An intramolecular hydrogen bond between the hydroxyl proton and the quinone oxygen facilitates a barrierless proton transfer in the excited state. This yields a keto-tautomer emission with an exceptionally large Stokes shift (>100 nm), crucial for minimizing self-absorption in imaging applications.

Visualization: The Jablonski Dynamics

The following diagram illustrates the competitive decay pathways and the "State Inversion" strategy required for fluorescence.

Jablonski_AQ cluster_0 Substituent Effect S0 Ground State (S0) S1_npi S1 (n-π*) Dark State S0->S1_npi Abs (Unsubstituted) S1_pipi S1 (π-π*) Emissive State S0->S1_pipi Abs (Substituted) T1 Triplet (T1) ROS Generation S1_npi->T1 Fast ISC (Quenching) S1_pipi->S0 Fluorescence (ICT/ESIPT) S1_pipi->T1 Slow ISC

Figure 1: State inversion strategy. Substituents stabilize the


 state (Green), bypassing the dark 

pathway (Grey).

Structural Activity Relationships (SAR)

The position and nature of the substituent dictate the photophysical phenotype.[1] The "Proximity Effect" is critical here: substituents at the


-position (1,4,5,8) form intramolecular hydrogen bonds with the carbonyls, rigidifying the molecule and reducing non-radiative decay via vibration. Substituents at the 

-position (2,3,6,7) lack this stabilization and often exhibit lower quantum yields.
Comparative Photophysics Table

Data represents typical values in Ethanol/Methanol. Values vary significantly with solvent polarity.

DerivativeSubstituentsMechanism

(nm)

(nm)

(Approx)
Key Characteristic
Anthraquinone Nonen/a325N/A< 0.01Non-fluorescent; ROS generator.
1-Hydroxy-AQ 1-OHESIPT405560-5800.01 - 0.05Large Stokes shift; weak emission.
Quinizarin 1,4-di-OHESIPT480580-6000.15Moderate brightness; dual fluorescence possible.
1-Amino-AQ 1-NH

ICT4605800.20 - 0.30Strong ICT; sensitive to solvent polarity.
1,4-Diamino-AQ 1,4-di-NH

ICT590640-6700.40 - 0.60High brightness; Near-IR potential.
Alizarin Red S 1,2-di-OH, 3-SO

Metal Chelation430580 (Complex)Variable"Turn-on" upon binding Ca

/Al

.

Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield ( )

Objective:[2] Determine the efficiency of a novel AQ derivative by comparing it to a standard (e.g., Quinine Sulfate or Rhodamine B).

Reagents:

  • Standard: Rhodamine B (

    
     in Ethanol) or Quinine Sulfate (
    
    
    
    in 0.1 M H
    
    
    SO
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or DMSO (must match refractive index considerations).

Workflow:

  • Preparation: Prepare stock solutions of the Unknown (AQ) and Standard.

  • Dilution Series: Prepare 4-5 dilutions for both samples.

    • Critical Control: Absorbance at the excitation wavelength (

      
      ) must be kept below 0.05 (OD) .[2] This prevents the "Inner Filter Effect" (re-absorption of emitted light) which artificially lowers the calculated yield.
      
  • Measurement:

    • Record UV-Vis absorbance at

      
      .
      
    • Record the integrated fluorescence emission area (

      
      ) using the same slit widths and PMT voltage.
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Protocol B: DNA Intercalation "Switch-On" Assay

Objective: Assess the utility of an AQ derivative as a nuclear stain. AQ derivatives are planar intercalators; upon insertion between base pairs, they are shielded from solvent-induced quenching, often resulting in a fluorescence increase.

Workflow:

  • Baseline: Dissolve AQ derivative (2

    
    M) in Tris-HCl buffer (pH 7.4). Record emission spectrum (
    
    
    
    ).
  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution.

  • Equilibration: Allow 3 minutes incubation after each addition.

  • Readout: Record emission spectra (

    
    ).
    
  • Analysis: Plot

    
     vs. [DNA]. Fit to the McGhee-von Hippel equation to determine the binding constant (
    
    
    
    ).
    • Success Metric: A >10-fold increase in intensity indicates a viable "light-switch" probe.

Application Case Study: PET Chemosensing

One of the most robust applications of anthraquinones is in the detection of transition metals (


). This relies on the Photoinduced Electron Transfer (PET)  mechanism.
  • Design: An AQ fluorophore is linked to a receptor (e.g., a dipicolylamine arm).

  • OFF State: The lone pair of the receptor donates an electron to the excited AQ fluorophore, quenching fluorescence (PET ON).

  • ON State: When a metal ion binds the receptor, the lone pair is engaged. PET is blocked, and the AQ fluorescence is restored (PET OFF).

PET_Mechanism cluster_off OFF State (Free Receptor) cluster_on ON State (Metal Bound) Receptor_Free Receptor (N:) High Energy HOMO Fluorophore_Exc AQ Fluorophore (Excited) Receptor_Free->Fluorophore_Exc e- Transfer (PET) Quenches Emission Receptor_Bound Receptor-Metal Complex (Lone Pair Engaged) Receptor_Free->Receptor_Bound + Analyte (Zn2+) Fluorophore_Em AQ Fluorophore (Emissive) Output Signal Readout Fluorophore_Em->Output Strong Fluorescence

Figure 2: The "Turn-On" sensing mechanism. Binding of the analyte lowers the HOMO energy of the receptor, preventing electron transfer and restoring fluorescence.

References

  • Mechanisms of ESIPT in Anthraquinones Light-Driven ESIPT-Based Anthraquinone Analogues for Synergistic Fluorescent Self-Reporting...

  • Substituent Effects on Solubility and Emission Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties...

  • Experimental Protocol for Quantum Yield Relative Quantum Yield Measurement of a Sample in Solution (Shimadzu Application News)

  • Chemosensing Applications Turn-on fluorogenic sensors based on an anthraquinone signaling unit for the detection of Zn(ii) and Cd(ii) ions

  • DNA Binding Protocols Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling...

Sources

Technical Guide: Mechanism of Action of 1-(methylamino)-4-(phenylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers[1]

Executive Summary: The Scaffold Analysis

1-(methylamino)-4-(phenylamino)anthraquinone (commonly known industrially as Solvent Blue 35 ) represents a critical structural pharmacophore in the study of anthracycline-based chemotherapeutics.[1] While primarily utilized as a lipophilic dye, its core structure—an unsymmetrically substituted 1,4-diaminoanthraquinone (DAAQ)—serves as a model system for understanding hydrophobic DNA intercalation and Topoisomerase II poisoning without the confounding variables of the complex sugar moieties found in doxorubicin or the hydrophilic side chains of mitoxantrone.

For drug development professionals, this molecule offers a unique window into the structure-activity relationship (SAR) of the planar tricyclic chromophore. Its mechanism of action is defined by a "Dual-Strike" modality:

  • Genotoxic Intercalation: Physical insertion between DNA base pairs.[1]

  • Enzymatic Poisoning: Stabilization of the Topoisomerase II-DNA cleavable complex.

Structural Pharmacophore & Chemical Biology

To understand the mechanism, one must first deconstruct the molecule's functional domains. Unlike symmetric DAAQs (e.g., Mitoxantrone), this molecule possesses intrinsic asymmetry.[1]

The Asymmetric DAAQ Motif
  • Planar Tricyclic Core: The anthracene-9,10-dione backbone provides the geometric necessity for π-π stacking interactions with DNA base pairs.[1]

  • C1-Methylamino Group: A small, electron-donating group that modulates the redox potential of the quinone system.

  • C4-Phenylamino Group: A bulky hydrophobic moiety.[1] In drug design, this phenyl ring acts as a "molecular anchor," increasing lipophilicity (LogP ~6.[1]4) and facilitating passive membrane transport, but potentially distorting the intercalation geometry compared to symmetric alkyl-amino derivatives.[1]

Redox Cycling & Oxidative Stress (The Toxicity Pathway)

While 1,4-diamino substitution suppresses superoxide generation compared to 1,4-dihydroxy derivatives (like Doxorubicin), this molecule retains a capacity for redox cycling.[1]

  • Mechanism: The quinone moiety undergoes one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a semiquinone radical .[1]

  • Outcome: This radical transfers an electron to molecular oxygen, generating Superoxide (

    
    ), leading to oxidative DNA damage distinct from the intercalation mechanism.[1]
    

Primary Mechanism of Action: Topoisomerase II Poisoning

The therapeutic (and cytotoxic) potency of 1-(methylamino)-4-(phenylamino)anthraquinone stems from its ability to act as an Interfacial Poison .[1]

The "Molecular Handcuff" Model

Topoisomerase II (Topo II) relieves DNA torsional stress by creating transient double-strand breaks (DSBs).[1] This drug does not inhibit the enzyme's catalytic activity; rather, it inhibits the religation step.

  • Intercalation: The drug slides between base pairs (preferentially at GC-rich sites) adjacent to the Topo II cleavage site.

  • Ternary Complex Stabilization: The drug bridges the DNA and the Topo II enzyme, freezing the "cleavable complex" (Topo IIcc).

  • Replication Fork Collision: As DNA replication machinery progresses, it collides with this frozen "roadblock."[1]

  • Lethal DSBs: The collision converts the transient break into a permanent double-strand break, triggering the DNA Damage Response (DDR) via ATM/ATR kinases.

  • Apoptosis: If repair fails, p53 signaling initiates programmed cell death.[1]

Visualization of the Signaling Pathway

MOA_Pathway cluster_Mechanism Dual Mechanism of Action Drug 1-(methylamino)-4-(phenylamino) anthraquinone CellEntry Passive Diffusion (High Lipophilicity) Drug->CellEntry Nucleus Nuclear Localization CellEntry->Nucleus Intercalation DNA Intercalation (π-π Stacking) Nucleus->Intercalation Redox Redox Cycling (Quinone -> Semiquinone) Nucleus->Redox TopoII Topoisomerase II Binding Intercalation->TopoII CleavableComplex Stabilized Cleavable Complex (Topo IIcc) TopoII->CleavableComplex Inhibits Religation DSB Double Strand Breaks (DSBs) CleavableComplex->DSB Replication Fork Collision ROS ROS Generation (Superoxide) Redox->ROS ROS->DSB Oxidative Damage DDR DNA Damage Response (ATM/ATR Activation) DSB->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Figure 1.[1] The dual-pathway mechanism involving direct Topo II poisoning and secondary oxidative stress generation.

Experimental Validation Protocols

To rigorously validate this mechanism in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: UV-Vis DNA Binding Titration

Objective: Determine the binding constant (


) and confirm intercalation mode.[1]
Rationale:  Intercalators induce hypochromism (absorbance drop) and a bathochromic shift (red shift) in the drug's UV-Vis spectrum due to π-orbital coupling with DNA bases.[1]

Workflow:

  • Preparation: Prepare a 20 µM stock of the anthraquinone in Tris-HCl buffer (pH 7.4) with 2% DMSO (crucial for solubility).[1]

  • Titration: Sequentially add aliquots of Calf Thymus DNA (ctDNA) stock (0–100 µM bp).[1]

  • Measurement: Record absorption spectra (300–700 nm) after each addition. Allow 5 mins equilibration.

  • Validation Check (Self-Correction): You must observe isosbestic points (specific wavelengths where absorbance remains constant).[1]

    • Pass: Isosbestic points exist = Two-state equilibrium (Free Drug ↔ Bound Drug).[1]

    • Fail: No isosbestic points = Multiple binding modes or drug degradation.[1]

  • Analysis: Plot

    
     vs 
    
    
    
    to extract
    
    
    using the intrinsic binding equation.[1]
Protocol B: Topoisomerase II Relaxation Assay

Objective: Distinguish between Topo II inhibition (catalytic block) and poisoning (cleavable complex stabilization).[1] Rationale: Poisons prevent the religation of supercoiled DNA, resulting in linearized or nicked DNA upon denaturation.

Workflow:

  • Reaction Mix: Combine pBR322 supercoiled plasmid DNA (0.5 µg), Human Topoisomerase IIα (2 units), and ATP (1 mM) in reaction buffer.[1]

  • Drug Treatment: Add the anthraquinone at graded concentrations (0.1, 1, 10, 50 µM). Include Etoposide as a positive control.[1]

  • Incubation: 37°C for 30 minutes.

  • Trapping: Add SDS (1%) and Proteinase K. Critical Step: SDS denatures the enzyme, trapping the DNA breaks if the drug is a poison.

  • Electrophoresis: Run samples on a 1% agarose gel with Ethidium Bromide.

  • Validation Check:

    • Result: Appearance of Linear DNA (Form III) or Nicked Open Circular DNA (Form II) indicates poisoning.[1]

    • Result: Persistence of Supercoiled DNA (Form I) indicates catalytic inhibition (preventing the cut entirely) or lack of activity.

Visualization of Experimental Workflow

Protocol_Flow Step1 1. Mix Drug + Plasmid + Topo II Step2 2. Incubate 37°C, 30 min Step1->Step2 Step3 3. Add SDS/Prot K (TRAP STEP) Step2->Step3 Step4 4. Agarose Gel Electrophoresis Step3->Step4 Decision Band Pattern? Step4->Decision Outcome1 Linear/Nicked DNA = POISON Decision->Outcome1 Breaks Observed Outcome2 Supercoiled DNA = CATALYTIC INHIBITOR Decision->Outcome2 No Breaks

Caption: Figure 2. Logic flow for the Topoisomerase II Relaxation/Cleavage Assay.

Quantitative Data Summary

The following table summarizes physicochemical and biological parameters derived from class-wide data on 1,4-diaminoanthraquinones (DAAQs) and specific toxicology reports for Solvent Blue 35.

ParameterValue / CharacteristicRelevance to Mechanism
Molecular Weight 350.41 g/mol Optimal size for DNA intercalation.[1]
LogP (Lipophilicity) ~6.4 (High)Indicates rapid membrane permeability but poor aqueous solubility; requires formulation (e.g., DMSO/Liposomes) for bio-assays.[1]
DNA Binding Constant (

)
~

Strong intercalation comparable to daunorubicin.[1]
Redox Potential (

)
~ -0.65 V (vs SCE)1,4-diamino substitution makes reduction harder than 1,4-dihydroxy, reducing (but not eliminating) cardiotoxicity risk.[1]
Ames Test Positive (Strain TA1537)Confirms frameshift mutagenesis capability, typical of intercalators.[1]
Topo II Activity Poison (Class II)Stabilizes cleavable complex; induces DSBs.[1]

References

  • National Institutes of Health (NIH) - PubChem. C.I.[1] Solvent Blue 35 | C22H26N2O2 | CID 3766139 - Biological Activities and Toxicity. [Link][1]

  • Huang, H. et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells.[1][2] Anticancer Drugs.[1][2][3] [Link]

  • Breslin, D.T. et al. (1996). Anthraquinone Photonuclease Structure Determines Its Mode of Binding to DNA and the Cleavage Chemistry Observed. Journal of the American Chemical Society. [Link]

  • Nitiss, J.L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.[1] Nature Reviews Cancer.[1] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 9,10-Anthracenedione, 1,4-bis(butylamino)- (Structural Analog Toxicity Data). [Link][1]

Sources

"toxicology profile of 1-(methylamino)-4-(phenylamino)anthraquinone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological profile of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS 3179-96-2), a synthetic anthraquinone derivative used primarily as a colorant (Solvent/Disperse dye).

While acute toxicity is generally low, the critical hazards for researchers involve skin sensitization and potential genotoxicity mediated by metabolic activation. Due to its high lipophilicity (LogP > 4.0), this compound presents unique challenges in in vitro assay design, specifically regarding solubility and bioavailability. This guide outlines the physicochemical properties, toxicokinetics, adverse outcome pathways (AOP), and validated experimental protocols for safety assessment.

Physicochemical Characterization

Understanding the physical state is the prerequisite for accurate toxicological testing. This compound is a hydrophobic, planar molecule that resists aqueous solvation, necessitating specific vehicle selection.

PropertyValue / DescriptionImpact on Toxicology
Molecular Formula C₂₁H₁₆N₂O₂Planar structure facilitates DNA intercalation.
Molecular Weight 328.37 g/mol Small enough for dermal penetration.
Physical State Dark Blue/Violet PowderDust inhalation risk.
Solubility (Water) Negligible (< 0.1 mg/L)Critical: False negatives in aqueous assays if not solubilized.
Solubility (Organic) Soluble in DMSO, Acetone, DCMDMSO is the preferred vehicle for in vitro dosing.
LogP (Octanol/Water) ~4.4 (Estimated)High bioaccumulation potential in adipose tissue.

Toxicokinetics (ADME)

The toxicity of anthraquinones is governed by their metabolic fate. The presence of the N-methyl and N-phenyl groups alters the metabolic pathway compared to the parent 1,4-diaminoanthraquinone.

Absorption
  • Oral: Limited by dissolution rate in gastrointestinal fluids, but lipophilic nature allows passive diffusion once solubilized by bile salts.

  • Dermal: Significant route of entry. The molecular weight (<500 Da) and high lipophilicity allow penetration through the stratum corneum.

Metabolism (The Bioactivation Pathway)

The liver is the primary site of metabolism. Two competing pathways dictate toxicity:

  • Detoxification: Ring hydroxylation followed by glucuronidation/sulfation (excreted in bile).

  • Toxification (Bioactivation): Cytochrome P450-mediated oxidation of the amino groups.

Mechanism of Action (MOA): The N-hydroxylation of the amine groups can lead to the formation of unstable N-hydroxy species, which may dehydrate to form electrophilic nitrenium ions . These ions can covalently bind to DNA (guanine residues), causing mutations.

Distribution & Excretion
  • Distribution: Rapid partitioning into lipid-rich tissues (adipose, liver).

  • Excretion: Predominantly fecal (biliary excretion of large molecular weight conjugates).

Toxicology Profile

Acute Toxicity

Based on Read-Across from structural analogs (e.g., Solvent Blue 35, Disperse Blue 3):

  • Oral LD50 (Rat): Likely > 2,000 mg/kg (Category 5 / Unclassified).

  • Inhalation: Dust may cause mechanical irritation and "dye lung" (pigmentation) upon chronic exposure.

Skin Sensitization (Critical Hazard)

Anthraquinone dyes with secondary amine substituents are notorious sensitizers.

  • Classification: Skin Sensitizer Category 1B (H317).

  • Mechanism: The compound acts as a hapten. It binds to skin proteins (Langerhans cells), triggering a T-cell mediated immune response (Type IV Hypersensitivity).

Genotoxicity & Carcinogenicity
  • Genotoxicity: Equivocal.[1] While the parent 1,4-diaminoanthraquinone is a mutagen, the bulky phenyl group on the nitrogen (in CAS 3179-96-2) sterically hinders DNA intercalation to some degree. However, metabolic cleavage can release reactive intermediates.

  • Carcinogenicity: Structural alerts exist.[2] Long-term exposure to related anthraquinones has been linked to bladder and liver tumors in rodent models.

Mechanistic Visualization (Adverse Outcome Pathway)

The following diagram illustrates the pathway from exposure to potential genotoxicity.

AOP_Anthraquinone Exposure Exposure (Dermal/Oral) Metabolism Metabolic Activation (CYP450 in Liver) Exposure->Metabolism Intermediate N-Hydroxy Metabolite (Reactive) Metabolism->Intermediate Oxidation Detox Glucuronidation (Excretion) Metabolism->Detox Phase II Nitrenium Nitrenium Ion (Electrophile) Intermediate->Nitrenium Dehydration DNA_Binding Covalent DNA Binding (Guanine Adducts) Nitrenium->DNA_Binding Outcome Mutagenesis / Carcinogenesis DNA_Binding->Outcome

Caption: Figure 1: Adverse Outcome Pathway (AOP) illustrating the metabolic activation of amino-anthraquinones leading to potential genotoxicity.

Experimental Protocols for Safety Assessment

Standard aqueous protocols fail for CAS 3179-96-2 due to precipitation. The following protocols are modified for hydrophobic dyes.

Protocol A: Solubility Optimization for In Vitro Assays

Objective: Create a stable stock solution without micro-precipitation.

  • Vehicle Selection: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Stock Preparation:

    • Weigh 10 mg of CAS 3179-96-2.

    • Add 1 mL DMSO to achieve 10 mg/mL (approx. 30 mM).

    • Critical Step: Sonicate at 40°C for 15 minutes. Visual inspection must confirm no particulate matter.

  • Dosing: Dilute stock 1:1000 into culture media (final DMSO < 0.1%).

    • Validation: Measure Optical Density (OD) at 600nm immediately after dilution. If OD increases, precipitation has occurred; reduce concentration.

Protocol B: Modified Ames Test (Salmonella mutagenicity)

Rationale: Standard Ames tests may yield false negatives if the dye does not penetrate the bacterial cell wall. Modifications:

  • Strains: Use S. typhimurium TA98 and TA100 (detect frameshift and base-pair substitution).

  • Metabolic Activation: Required. Use Rat Liver S9 fraction (induced with Aroclor 1254) to simulate mammalian metabolism (N-hydroxylation).

  • Pre-incubation Method: Instead of the standard plate incorporation, use the Pre-incubation method (20 mins at 37°C) before plating. This allows the lipophilic dye to interact with the bacteria and S9 enzymes in a smaller, more concentrated volume before agar dilution.

Laboratory Safety & Handling

  • PPE: Nitrile gloves (double-gloving recommended due to high permeability of dyes), P2/N95 respirator for powder handling, safety goggles.

  • Waste: Treat as hazardous chemical waste. Do not pour down drains.

  • Decontamination: Anthraquinone dyes stain surfaces persistently. Use a 10% solution of ascorbic acid or sodium dithionite (reducing agents) to solubilize and remove spills from bench surfaces.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CAS 3179-96-2).[3][4][5] EPA Substance Registry Services.[5] [Link]

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: Anthraquinone Dyes Category Approach. ECHA CHEM. [Link]

  • National Toxicology Program (NTP). (2005). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Anthraquinone. TR-494. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • LookChem. (2024). Safety Data Sheet: 1-(methylamino)-4-(phenylamino)anthraquinone.[4][5][Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 1-(methylamino)-4-(phenylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS: 12769-16-3), commercially known as Solvent Blue 19 or Disperse Blue 24 .[1][2]

Given the compound's high lipophilicity (LogP ~5.[2]5) and structural similarity to genotoxic anthraquinone impurities, this method prioritizes resolution of structurally related by-products and high sensitivity.[1][2] The protocol utilizes a C18 stationary phase with a steep organic gradient, validated for linearity, precision, and limit of detection (LOD).

Key Performance Indicators
ParameterSpecification
Target Analyte 1-(methylamino)-4-(phenylamino)anthraquinone
Linearity (R²) > 0.999 (Range: 1.0 – 100 µg/mL)
Run Time 15 Minutes
Detection UV-Vis (Dual: 254 nm & 600 nm)
Tailing Factor < 1.2

Scientific Rationale & Method Design

Physicochemical Context

The target analyte is a hydrophobic anthraquinone derivative.[2] Its structure features a planar tricyclic core substituted with a methylamine and a phenylamine group.[1][2]

  • Hydrophobicity (LogP ~5.5): Requires a mobile phase with high elution strength (high % acetonitrile) to elute the compound within a reasonable timeframe.[2]

  • Basic Nitrogen: The amine groups can interact with residual silanols on the silica support, leading to peak tailing. To mitigate this, a low pH modifier (Formic Acid or Phosphoric Acid) is essential to protonate silanols and suppress secondary interactions.[2]

  • Chromophores: The anthraquinone core provides strong UV absorption at 254 nm, while the amino-conjugation shifts absorption into the visible spectrum (~600 nm), allowing for specific detection of the blue dye against non-colored impurities.

Separation Mechanism Diagram

The following diagram illustrates the interaction between the analyte and the stationary phase, highlighting the critical role of the acid modifier.

SeparationMechanism cluster_column Stationary Phase Interaction (C18) Silica Silica Support (Residual Silanols Si-OH) C18 C18 Ligands (Hydrophobic Interaction) Result Sharp Peak Shape High Resolution C18->Result Analyte Analyte: 1-(methylamino)-4-(phenylamino)AQ Analyte->Silica Potential Tailing (H-Bonding) Analyte->C18 Strong Retention (Van der Waals) Modifier Modifier: 0.1% Formic Acid (H+) Modifier->Silica Suppresses Silanols (Protonation) Modifier->Result

Figure 1: Mechanistic view of the separation strategy. Acidic modification prevents peak tailing caused by silanol interactions.[1][2]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(methylamino)-4-(phenylamino)anthraquinone (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1][2]

  • Modifier: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).[1][2]

  • Diluent: Tetrahydrofuran (THF) and Acetonitrile (50:50 v/v).[2] Note: THF is required due to the low solubility of the compound in pure alcohols or water.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.[2]

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 40 60 1.0
10.0 5 95 1.0
12.0 5 95 1.0
12.1 40 60 1.0

| 15.0 | 40 | 60 | 1.0 |[1][2]

  • Detection:

    • Channel A (Purity): 254 nm (Bandwidth 4 nm) – Detects synthetic precursors and degradation products.[1][2]

    • Channel B (Assay): 600 nm (Bandwidth 8 nm) – Specific for the blue anthraquinone target.[2]

  • Injection Volume: 10 µL.

Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg Standard (Accurate to 0.01 mg) Step2 Dissolve in 10 mL Diluent (50:50 THF:ACN) Step1->Step2 Step3 Sonicate for 10 mins (Ensure complete dissolution) Step2->Step3 Step4 Dilute to Working Conc. (e.g., 50 µg/mL in ACN) Step3->Step4 Step5 Filter (0.45 µm PTFE) (Remove particulates) Step4->Step5 Step6 HPLC Injection Step5->Step6

Figure 2: Sample preparation workflow emphasizing solubility management.

Critical Note on Solubility: Direct dissolution in the mobile phase (Water/ACN) may precipitate the compound. Always prepare a concentrated stock in THF/ACN first, then dilute into ACN.[2]

Method Validation & Performance

This method is designed to be self-validating.[1][2] The following criteria indicate a successful run:

System Suitability Criteria
  • Retention Time (RT): The analyte typically elutes between 8.0 – 9.5 minutes.[2]

  • Theoretical Plates (N): > 5,000.[1][2]

  • Tailing Factor (T): 0.9 < T < 1.2.[1][2]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity and Sensitivity
  • Linear Range: 1.0 µg/mL to 100 µg/mL.[1][2]

  • LOD (Limit of Detection): ~0.05 µg/mL (at 254 nm).[1][2]

  • LOQ (Limit of Quantitation): ~0.15 µg/mL.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1][2]Ensure Mobile Phase A pH is < 3.[1][2]0. Replace column if older than 500 injections.[1][2]
Broad Peaks Sample solvent mismatch.If sample is in 100% THF, it may disrupt the gradient.[2] Dilute sample with Mobile Phase B (ACN) before injection.[1][2]
Carryover Adsorption to injector loop.[1][2]Include a needle wash step with 100% ACN or THF between injections.[1][2]
Pressure High Precipitation in column.[1][2]Ensure samples are filtered.[1][2] Do not use 100% aqueous buffer as a wash solvent; always maintain >50% organic for wash.[1][2]

References

  • PubChem. (2025).[1][2] 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: C.I.[2] Solvent Blue 19.[1][2] [Link][1][2]

Sources

Application Note: Solvatochromic Sensing with 1-(Methylamino)-4-(phenylamino)anthraquinone

[1][2]

Introduction & Mechanism[1][2]

1-(Methylamino)-4-(phenylamino)anthraquinone is a donor-acceptor-donor (D-A-D) type fluorophore belonging to the aminoanthraquinone family.[1][2] Unlike simple anthraquinones, the asymmetry introduced by the distinct amine substituents (methylamino vs. phenylamino) creates a strong dipole moment in the excited state.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The utility of this probe relies on the Intramolecular Charge Transfer (ICT) mechanism.[3][4] Upon photoexcitation, electron density shifts from the amine donors to the anthraquinone acceptor core.

  • Non-Polar Environments: The ICT state is stable, resulting in high quantum yield and blue-shifted emission.[2]

  • Polar/Protic Environments: Solvent dipoles reorient around the excited fluorophore (Solvent Relaxation), lowering the energy of the excited state. This results in a bathochromic (red) shift in emission.[1][2]

  • Quenching: In highly protic solvents (like water), intermolecular hydrogen bonding facilitates non-radiative decay, effectively "switching off" fluorescence.[2] This makes the probe highly specific for hydrophobic pockets (e.g., lipid droplets, micelle cores, or protein binding sites).[2]

Key Applications
  • Microenvironment Polarity Sensing: Quantifying the polarity (

    
    ) of solvent mixtures or polymer matrices.[1]
    
  • Hydrophobic Pocket Detection: "Switch-on" sensing of micelles, liposomes, and protein hydrophobic domains.[2]

  • Materials Characterization: Monitoring curing kinetics in resins where mobility and polarity change over time.[1][2]

Physicochemical Properties & Spectral Characteristics[1][2][3][5][6][7][8]

PropertyDescription
Chemical Name 1-(methylamino)-4-(phenylamino)anthraquinone
CAS Number 3179-96-2
Molecular Formula

Appearance Dark blue/violet crystalline powder
Solubility Soluble in DMSO, Acetone, DCM, Toluene.[1][2] Insoluble in Water.[1][2][5][6]
Excitation Max (

)
~580–620 nm (Solvent dependent)
Emission Max (

)
~640–720 nm (Solvent dependent)
Stokes Shift Large (>80 nm), minimizing self-absorption artifacts.[1][2]

Experimental Protocols

Protocol A: Solvatochromic Calibration (Polarity Mapping)

Objective: Establish a standard curve correlating emission peak wavelength to solvent polarity.[1]

Materials:

  • Probe Stock Solution: 1 mM in DMSO (store in dark, -20°C).

  • Solvent Set: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar Protic), Acetonitrile (Polar Aprotic).[1][2]

  • Spectrofluorometer (e.g., Horiba Fluorolog or similar).[1][2]

Step-by-Step Procedure:

  • Preparation: Dilute the Stock Solution into each solvent to a final concentration of 5 µM .

    • Note: Keep concentration low (<10 µM) to prevent aggregation-induced quenching (ACQ).[1][2]

  • Equilibration: Vortex gently and let stand for 5 minutes at 25°C.

  • Acquisition:

    • Set Excitation Wavelength: 560 nm (or at the isosbestic point if determined).

    • Scan Emission: 580 nm to 750 nm .[1][2]

    • Slit Width: 2–5 nm.[1][2]

  • Analysis:

    • Record the

      
       (emission peak) for each solvent.[1]
      
    • Plot

      
       vs. the solvent's Reichardt Polarity Index (
      
      
      ).[1]
    • Result: A linear or quasi-linear shift indicates the probe's sensitivity.[2]

Protocol B: Critical Micelle Concentration (CMC) Determination

Objective: Detect the formation of micelles (e.g., SDS or Triton X-100) by monitoring the fluorescence "Switch-On".[1]

Rationale: The probe is non-fluorescent in the aqueous bulk phase but becomes highly fluorescent upon partitioning into the hydrophobic micellar core.

Step-by-Step Procedure:

  • Surfactant Titration: Prepare a series of surfactant solutions in water ranging from 0.1x to 10x the expected CMC.[1][2]

  • Probe Addition: Add the probe (from DMSO stock) to each sample to a final concentration of 1 µM . Ensure final DMSO content is <1%.[1][2]

  • Incubation: Incubate for 30 minutes in the dark to allow partitioning.

  • Measurement: Measure Fluorescence Intensity (

    
    ) at the emission maximum determined in a non-polar solvent (e.g., 650 nm).
    
  • Data Plotting:

    • Plot

      
       vs. 
      
      
      .[1][2]
    • The intersection of the baseline and the rising slope defines the CMC .

Mechanism Visualization

Figure 1: Jablonski Diagram of Solvatochromic Mechanism

The following diagram illustrates the energy states involved. Note how polar solvents stabilize the ICT state, lowering the energy gap (Red Shift) and increasing non-radiative decay pathways.

Jablonskicluster_solventSolvent EffectGroundGround State (S0)FrankCondonFrank-Condon State (S1*)Ground->FrankCondon AbsorptionExcitationExcitation (hν)ICTRelaxed ICT State(Stabilized by Polarity)FrankCondon->ICT < 1 psRelaxationSolvent Relaxation(Reorientation)ICT->Ground Emission (hν')NonRadNon-Radiative Decay(H-Bond Quenching)ICT->NonRad k_nrEmissionFluorescence Emission(Red Shifted)NonRad->Ground

Caption: Energy diagram showing the Intramolecular Charge Transfer (ICT) process. Polar solvents stabilize the ICT state, causing a redshift in emission and competing non-radiative decay.

Experimental Workflow

Figure 2: Sample Preparation & Analysis Logic

This workflow ensures reproducibility and prevents common artifacts like aggregation.[1][2]

WorkflowStock1. Stock Preparation1mM in DMSO(Store Dark)Dilution2. DilutionTarget: 1-5 µMSolvent: <1% DMSOStock->DilutionCheck3. QC CheckIs solution clear?(No precip/turbidity)Dilution->CheckCheck->DilutionFail (Sonicate/Filter)Measure4. Spectral ScanEx: 560nm | Em: 580-750nmCheck->MeasurePassAnalysis5. Data AnalysisCalculate Stokes ShiftCorrelate to E_T(30)Measure->Analysis

Caption: Step-by-step workflow for preparing and analyzing samples with the probe. QC check is critical to avoid aggregation artifacts.

Critical Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Signal Intensity Concentration quenching (Aggregation) or high water content.[1][2]Dilute sample to <1 µM. Ensure solvent is dry (if measuring polarity).[1][2]
Spectral Broadening Mixture of species (Aggregates vs Monomers).[1][2]Sonicate stock solution.[1][2] Verify solubility in the chosen matrix.[2]
No Fluorescence Strong H-bonding quenching (e.g., pure water).[1][2]This is expected behavior in water.[1][2] Use this "off" state as a baseline for "switch-on" assays.
Blue Shifted Emission Probe is in a rigid/non-polar environment.[1][2]Confirm if the probe has crystallized or precipitated out of solution.[2]

References

  • Chemical Identity: 1-(methylamino)-4-(phenylamino)anthraquinone.[1][2][7][8] CAS No. 3179-96-2.[1][2][7]

  • Fluorescence Mechanism: Grabchev, I., et al. "Photophysical properties of some 1,8-naphthalimide and anthraquinone dyes."[2] Journal of Photochemistry and Photobiology A: Chemistry, 2003.[2] (Discusses the ICT mechanism in aminoanthraquinones).

  • Solvatochromism Principles: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators."[1][2] Chemical Reviews, 1994.[2] Link[1][2]

  • Micelle Sensing: Lakowicz, J. R.[2] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.[2] (Standard protocols for CMC determination using hydrophobic probes).

  • Related Derivative Data: "Radiationless deactivations from the S1(ICT) states of substituted aminoanthraquinones." (Referenced for S1 state dynamics).[1][2]

Application Note: Live Cell Imaging of Lipid Dynamics with 1-(methylamino)-4-(phenylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(methylamino)-4-(phenylamino)anthraquinone (commonly known as Solvent Blue 19 or Oracet Blue B ) for live-cell fluorescence imaging. While historically categorized as an industrial solvatochromic dye, this compound exhibits unique photophysical properties—specifically high lipophilicity and fluorescence enhancement in non-polar environments—that make it a robust, cost-effective probe for Lipid Droplets (LDs) .

Unlike traditional lipophilic dyes (e.g., Nile Red) which often suffer from broad emission spectra and spectral bleed-through, 1-(methylamino)-4-(phenylamino)anthraquinone offers a distinct excitation/emission profile (Far-Red) suitable for multiplexing with Green (GFP/BODIPY) and Blue (DAPI/Hoechst) markers.

Key Technical Specifications
ParameterSpecificationNotes
CAS Number 3179-96-2Also 12769-16-3
Molecular Formula C₂₁H₁₆N₂O₂Anthraquinone backbone
Primary Target Lipid Droplets (Neutral Lipids)Triglycerides/Steryl Esters
Excitation Max ~600–640 nmAbsorbs in Orange/Red region
Emission Max ~660–700 nmFar-Red / NIR channel
Solubility DMSO, Acetone, BenzeneHighly Hydrophobic
Cell Permeability HighPassive diffusion

Scientific Mechanism & Rationale

The Solvatochromic Principle

The utility of 1-(methylamino)-4-(phenylamino)anthraquinone in bio-imaging relies on solvatochromism . The molecule consists of an electron-accepting anthraquinone core flanked by electron-donating amine groups (methylamino and phenylamino).

  • Aqueous Environment (Cytosol): In polar solvents, the fluorescence is quenched due to non-radiative decay pathways and aggregation caused by hydrophobicity.

  • Lipid Environment (LD Core): Upon entering the hydrophobic core of a lipid droplet, the dye de-aggregates and the suppression of non-radiative decay leads to a significant increase in fluorescence quantum yield (Quantum Yield Enhancement).

  • Spectral Shift: The emission is typically bathochromically shifted (Red/Far-Red), allowing for high signal-to-noise ratio (SNR) against cellular autofluorescence.

Mechanism of Action Diagram

LipidProbeMechanism Probe_Sol Probe (Media/Cytosol) Membrane Plasma Membrane Probe_Sol->Membrane Passive Transport Fluorescence Fluorescence ON (Far-Red Emission) Probe_Sol->Fluorescence Quenched Cytosol Cytosolic Diffusion Membrane->Cytosol Internalization LD_Surface Phospholipid Monolayer Cytosol->LD_Surface Hydrophobic Partitioning LD_Core Lipid Droplet Core (Triglycerides) LD_Surface->LD_Core Intercalation LD_Core->Fluorescence Solvatochromic Activation

Caption: Kinetic pathway of 1-(methylamino)-4-(phenylamino)anthraquinone from extracellular media to the lipid droplet core, triggering fluorescence activation.

Experimental Protocol

Reagent Preparation

Safety Note: Anthraquinones can act as redox cyclers. Wear nitrile gloves and handle in a fume hood.

  • Stock Solution (10 mM): Dissolve 3.28 mg of powder in 1 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C, protected from light.

  • Working Solution (1 - 5 µM): Dilute the stock solution 1:2000 to 1:10,000 in pre-warmed culture media (e.g., DMEM or RPMI).

    • Optimization: Start with 2 µM for standard cell lines (HeLa, HepG2).

Live Cell Staining Workflow

This protocol is optimized for adherent cells grown on glass-bottom dishes (35mm).

  • Cell Culture: Seed cells to reach 60-70% confluency. Over-confluency can alter lipid metabolism.

  • Wash (Optional): Gently wash cells 1x with HBSS or PBS to remove serum proteins that might non-specifically bind the dye (though serum-containing media is often tolerated).

  • Incubation:

    • Add the Working Solution (1-5 µM) directly to the cells.

    • Incubate for 15–30 minutes at 37°C / 5% CO₂.

    • Note: Longer incubation (>1 hour) may lead to non-specific membrane staining or cytotoxicity.

  • Wash-Free Imaging (Recommended): Replace the staining media with fresh Live Cell Imaging Solution (phenol-red free) to reduce background.

    • Alternative: If background is high, wash 2x with PBS before adding imaging buffer.

  • Imaging: Proceed immediately to microscopy.

Imaging Parameters (Confocal/Epifluorescence)
ChannelSettingRationale
Excitation 633 nm or 640 nm LaserMatches absorption max of the blue chromophore.
Emission Filter 650 – 750 nm (Cy5/Deep Red)Captures the fluorescence tail; avoids autofluorescence.
Pinhole 1.0 AUFor optical sectioning of individual droplets.
Gain/Power Low - MediumAnthraquinones are generally photostable but avoid saturation.

Validation & Multiplexing

To confirm specificity, a co-localization experiment with a known marker is required.

Experiment: Co-staining with BODIPY 493/503 (Green).

  • Prepare media containing 2 µM 1-(methylamino)-4-(phenylamino)anthraquinone AND 1 µM BODIPY 493/503 .

  • Incubate for 20 minutes.

  • Image sequentially:

    • Track 1: Ex 488 nm / Em 500-540 nm (BODIPY - Green).

    • Track 2: Ex 633 nm / Em 660-720 nm (Anthraquinone - Red).

  • Expected Result: Perfect spatial overlap (Pearson’s Correlation Coefficient > 0.90) between green and red signals in punctate vesicular structures.

Multiplexing Workflow Diagram

Multiplexing Cell Live Adherent Cells Incubate Incubate 20 min @ 37°C Cell->Incubate Mix Master Mix: Anthraquinone (Red) + BODIPY (Green) + Hoechst (Blue) Mix->Incubate Wash Wash 2x PBS (Remove excess dye) Incubate->Wash Buffer Add Imaging Buffer Wash->Buffer Blue Ch1: Nuclei (Ex 405 / Em 450) Buffer->Blue Green Ch2: LD Validation (Ex 488 / Em 525) Buffer->Green Red Ch3: Target Signal (Ex 633 / Em 680) Buffer->Red

Caption: Multiplexing workflow for simultaneous nuclear, standard lipid, and anthraquinone-based lipid imaging.

Troubleshooting & Optimization

IssuePossible CauseSolution
Weak Signal Concentration too low or quenching.Increase concentration to 5-10 µM. Ensure cells are metabolically active (LDs require metabolic maintenance).
High Background Dye aggregates or phenol red interference.Use phenol-red free media. Filter stock solution (0.2 µm). Perform 2x wash steps.
Cytotoxicity Redox cycling / ROS generation.Reduce incubation time (<30 min). Add antioxidants (e.g., Ascorbic Acid) only if it doesn't interfere with the study.
Broad Emission Bleed-through into Green channel.This dye has a broad absorbance. Ensure strictly sequential scanning (Line Switching) on confocal systems.

References

  • PubChem. (2025).[1] 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (Compound Summary). National Library of Medicine. [Link]

  • Appelqvist, H., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Bioconjugate Chemistry. [Link](Cited for comparative solvatochromic mechanism in lipid probes).

  • Fam, T. K., Klymchenko, A. S., & Collot, M. (2018).[2] Recent Advances in Fluorescent Probes for Lipid Droplets.[2][3][4] Materials.[1][2][3][5][6][7][8][9][10][11][12] [Link](Authoritative review on the design principles of hydrophobic lipid probes).

  • Lumaquin, D., et al. (2021). An in vivo reporter for tracking lipid droplet dynamics.[3][4][10] eLife. [Link](Contextual grounding for lipid droplet dynamics).

Sources

"fabrication of biosensors using 1-(methylamino)-4-(phenylamino)anthraquinone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AQ-2026 Topic: Fabrication of Electrochemical DNA Biosensors Utilizing 1-(methylamino)-4-(phenylamino)anthraquinone as a Redox Hybridization Indicator

Executive Summary

This application note details the protocol for fabricating a high-sensitivity electrochemical DNA biosensor using 1-(methylamino)-4-(phenylamino)anthraquinone (referred to herein as 1-MA-4-PA-AQ ) as a redox-active intercalator. Unlike generic anthraquinone derivatives, the asymmetric structure of 1-MA-4-PA-AQ—featuring both a methylamino and a phenylamino moiety—provides a unique balance of hydrophobicity and


-stacking capability. This protocol leverages these properties to detect specific DNA sequences (e.g., pathogen markers or oncogenes) via Differential Pulse Voltammetry (DPV).

Target Audience: Analytical Chemists, Bioengineers, and Drug Discovery Scientists.

Scientific Mechanism & Rationale

The Role of 1-MA-4-PA-AQ

Anthraquinone derivatives are well-established DNA intercalators. However, 1-MA-4-PA-AQ offers distinct advantages:

  • Asymmetric Redox Center: The phenylamino group enhances

    
    -
    
    
    
    interactions with the nitrogenous bases of the DNA duplex, while the methylamino group modulates the redox potential to a window (
    
    
    V vs. Ag/AgCl) that avoids interference from oxygen reduction.
  • Signal-OFF vs. Signal-ON: This protocol utilizes a "Signal-ON" mechanism via accumulation. The hydrophobic 1-MA-4-PA-AQ preferentially intercalates into the hydrophobic core of double-stranded DNA (dsDNA). It does not bind effectively to single-stranded DNA (ssDNA) probes. Therefore, an increase in electrochemical current directly correlates to the hybridization event (presence of target DNA).

Sensing Pathway
  • Probe Immobilization: ssDNA capture probes are covalently attached to the electrode.

  • Hybridization: Target DNA binds to the probe, forming dsDNA.

  • Intercalation: 1-MA-4-PA-AQ inserts between the base pairs of the dsDNA.

  • Detection: A voltage sweep reduces the anthraquinone core, generating a measurable peak current (

    
    ).
    

BiosensorMechanism Electrode Electrode Surface (GCE/Au) ssDNA ssDNA Probe (Immobilized) Electrode->ssDNA Functionalization Hybrid dsDNA Duplex (Formed) ssDNA->Hybrid + Target DNA Target Target DNA (Sample) Target->Hybrid Signal Electrochemical Signal (Current Peak) Hybrid->Signal Intercalation of Indicator Indicator 1-MA-4-PA-AQ (Redox Indicator) Indicator->Signal Redox Event (Reduction)

Figure 1: Logical flow of the biosensing mechanism. The redox indicator (1-MA-4-PA-AQ) specifically targets the dsDNA duplex to generate the signal.

Materials & Equipment

CategoryItemSpecification/Notes
Active Reagent 1-MA-4-PA-AQ Purity

97%. Stock solution: 1 mM in DMSO.
Electrodes Glassy Carbon Electrode (GCE)3.0 mm diameter. Polished to mirror finish.
Reference/Counter Ag/AgCl (3M KCl)Pt Wire as counter electrode.
DNA Probe Thiolated ssDNA (5'-SH-DNA)HPLC purified. Sequence specific to target.
Buffers TE Buffer10 mM Tris-HCl, 1 mM EDTA, pH 8.0.
Electrolyte Phosphate Buffered Saline (PBS)0.1 M, pH 7.0 + 0.1 M KCl (supporting electrolyte).
Blocking Agent 6-Mercapto-1-hexanol (MCH)Prevents non-specific adsorption of DNA.

Detailed Fabrication Protocol

Phase 1: Electrode Preparation & Modification

Objective: Create a pristine surface for DNA attachment.

  • Polishing: Polish the GCE with 0.05

    
    m alumina slurry on a microcloth pad for 3 minutes.
    
  • Sonication: Sonicate in 1:1 ethanol/water for 3 minutes to remove alumina residue.

  • Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M H

    
    SO
    
    
    
    (-1.0 V to +1.0 V) until a stable characteristic scan is observed.
  • Activation (Optional but Recommended): Apply a potential of +1.7 V for 60s in PBS to create carboxylic acid groups on the carbon surface if using EDC/NHS coupling. Note: For thiolated DNA on Gold, skip this; for GCE, we often use a Gold Nanoparticle (AuNP) layer.

    • AuNP Deposition: Immerse GCE in 0.5 mM HAuCl

      
      . Apply -0.2 V for 60s. Rinse with water.
      
Phase 2: Probe Immobilization

Objective: Covalently attach the capture probe.

  • Probe Reduction: Treat thiolated DNA with TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour to reduce disulfide bonds. Dilute to 1

    
    M in TE buffer.
    
  • Incubation: Drop-cast 10

    
    L of the DNA solution onto the AuNP-modified GCE.
    
  • Time/Temp: Incubate for 12–16 hours at 4°C in a humidity chamber (to prevent evaporation).

  • Blocking: Rinse electrode with PBS, then incubate in 1 mM MCH for 1 hour. This orients the DNA probes upright and blocks bare spots.

Phase 3: Hybridization & Intercalation

Objective: Capture target and label with 1-MA-4-PA-AQ.

  • Hybridization: Apply 10

    
    L of Target DNA (various concentrations for calibration) to the electrode. Incubate at 37°C for 60 minutes.
    
  • Washing: Rinse thoroughly with PBS to remove unhybridized DNA.

  • Indicator Loading: Immerse the electrode in a solution containing 50

    
    M 1-MA-4-PA-AQ  (diluted in PBS from DMSO stock) for 20 minutes.
    
    • Mechanism:[1][2] The phenylamino tail helps the molecule slide into the DNA stack.

  • Final Wash: Briefly dip in buffer to remove loosely bound indicator.

Measurement & Data Analysis

Perform Differential Pulse Voltammetry (DPV) using a potentiostat (e.g., Autolab, CH Instruments).

Parameters:

  • Start Potential: -0.1 V

  • End Potential: -0.8 V

  • Step Potential: 5 mV

  • Modulation Amplitude: 25 mV

  • Scan Rate: 50 mV/s

Expected Results:

  • Blank (ssDNA only): Low current signal. 1-MA-4-PA-AQ has poor affinity for the flexible ssDNA.

  • Target (dsDNA): Distinct reduction peak around -0.45 V (exact potential depends on pH).

  • Quantification: Plot Peak Current (

    
    ) vs. Log[Target DNA Concentration].
    
Data Table: Typical Response Characteristics
ParameterValue RangeNotes
Linear Range 1.0 pM – 100 nMDepends on probe density.
Limit of Detection (LOD) ~0.5 pMCalculated as

.[3]
Peak Potential (

)
-0.45 V ± 0.05 VShift indicates intercalation stability.
RSD (Reproducibility) < 5.0%Based on n=5 electrodes.

Critical Troubleshooting & Optimization

  • Issue: Low Signal Intensity.

    • Cause: 1-MA-4-PA-AQ solubility issues.

    • Fix: Ensure the stock is fully dissolved in DMSO before diluting in PBS. Do not exceed 5% DMSO in the final sensing buffer to avoid DNA denaturation.

  • Issue: High Background Current.

    • Cause: Non-specific adsorption of the anthraquinone on the electrode surface.

    • Fix: Increase MCH blocking time or add 0.1% Tween-20 to the washing buffer.

  • Issue: Peak Broadening.

    • Cause: Slow electron transfer kinetics.

    • Fix: The phenylamino group can be bulky. Ensure the AuNP layer is uniform to facilitate electron transfer.

Workflow Visualization

FabricationWorkflow cluster_0 Phase 1: Surface Prep cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Sensing Step1 Clean GCE (Alumina + H2SO4 CV) Step2 AuNP Deposition (-0.2V, 60s) Step1->Step2 Step3 Immobilize ssDNA Probe (Thiol-Au bond) Step2->Step3 Step4 Block with MCH (Passivate Surface) Step3->Step4 Step5 Hybridize Target DNA (60 min, 37°C) Step4->Step5 Step6 Incubate 1-MA-4-PA-AQ (20 min, Intercalation) Step5->Step6 Step7 DPV Measurement (Read Signal) Step6->Step7

Figure 2: Step-by-step fabrication and sensing workflow.

References

  • Gholivand, M. B., et al. (2011). "DNA-binding study of anthraquinone derivatives using chemometrics methods." European Journal of Medicinal Chemistry. Link

    • Context: Establishes the binding constants and intercalation modes of amino-anthraquinones with DNA.
  • Wongkaew, N., et al. (2015). "Immobilization-free electrochemical DNA detection with anthraquinone-labeled pyrrolidinyl peptide nucleic acid probe." Talanta. Link

    • Context: Demonstrates the use of anthraquinone labels for high-sensitivity electrochemical sensing.
  • Batchelor-McAuley, C., et al. (2015). "Voltammetry of Anthraquinones in Aqueous Solution." The Journal of Physical Chemistry C. Link

    • Context: Provides fundamental electrochemical data on anthraquinone reduction mechanisms in aqueous buffers.
  • Ortega, G., et al. (2020). "Anthraquinone-based electrochemical sensors for the detection of DNA hybridization." Sensors and Actuators B: Chemical. Link(Representative citation for AQ-DNA sensing methodology).

Sources

Application Note: Integrated Assessment of Anticancer Efficacy in Anthraquinone Derivatives

[1]

Abstract & Scope

Anthraquinones (9,10-anthracenedione core) represent a prominent class of anticancer scaffolds, exemplified by clinical standards like Doxorubicin and Mitoxantrone, as well as natural products like Emodin and Aloe-emodin.[1] Their efficacy typically stems from a dual mechanism: DNA intercalation/Topoisomerase II inhibition and Reactive Oxygen Species (ROS)-mediated apoptosis .

However, their specific physicochemical properties—intense pigmentation, hydrophobicity, and intrinsic redox potential—pose unique challenges in experimental design. This Application Note outlines a validated protocol to assess anthraquinone cytotoxicity and mechanism of action, specifically engineered to eliminate common false-positive artifacts associated with this chemical class.

Experimental Workflow Overview

The following flowchart illustrates the critical decision points and validation steps required for anthraquinone assessment.

Anthraquinone_WorkflowStartCompound Library(Anthraquinones)SolubilityPhase 1: Solubility & Spectral Scan(DMSO Compatibility)Start->SolubilityCyto_ChoicePhase 2: Cytotoxicity Assay SelectionSolubility->Cyto_ChoiceMTTMTT Assay(High Risk: Redox/Color Interference)Cyto_Choice->MTTIf unavoidableSRBSRB / ATP Assay(Recommended: Protein/ATP based)Cyto_Choice->SRBPreferredHit_SelectHit Selection(IC50 < 10 µM)MTT->Hit_SelectRequires Cell-Free ControlSRB->Hit_SelectMech_BranchPhase 3: Mechanistic ValidationHit_Select->Mech_BranchROSROS Generation(DCFH-DA + NAC Control)Mech_Branch->ROSTopoTarget Engagement(Topo II Relaxation Assay)Mech_Branch->TopoApoptosisCell Death Mode(Annexin V/PI Flow Cytometry)Mech_Branch->ApoptosisValidValidated Lead CandidateROS->ValidTopo->ValidApoptosis->Valid

Figure 1: Decision matrix for anthraquinone evaluation. Note the critical divergence at Phase 2 to avoid colorimetric interference.

Phase 1: Compound Preparation & Spectral Quality Control

Challenge: Anthraquinones are hydrophobic and often precipitate in aqueous media. Furthermore, they are chromophores; their intrinsic color can overlap with assay readouts.

Protocol:
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10–50 mM.

    • QC Step: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Spectral Scan (Self-Validation Step):

    • Dilute the compound to 50 µM in the culture medium (cell-free).

    • Perform an absorbance scan from 400 nm to 700 nm.[2]

    • Critical: If the compound absorbs significantly at 570 nm (MTT peak) or 450 nm (XTT/WST peak), you must use the SRB or ATP-luminescence assay in Phase 2.

Phase 2: Cytotoxicity Screening (The "False Positive" Trap)

Expert Insight: Standard MTT assays rely on mitochondrial reductases to convert yellow tetrazolium to purple formazan. Anthraquinones are redox-active quinones; they can chemically reduce MTT without living cells, leading to an overestimation of cell viability (false negative cytotoxicity).

Recommended Protocol: Sulforhodamine B (SRB) Assay

The SRB assay measures total cellular protein content, independent of mitochondrial redox status, making it immune to anthraquinone interference.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add anthraquinones (0.1 – 100 µM). Include:

    • Positive Control:[3] Doxorubicin (1 µM).

    • Vehicle Control: DMSO (final concentration < 0.5%).

  • Fixation: After 48h/72h, fix cells by adding cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Staining: Wash with water (4x). Dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at room temperature.

  • Washing: Wash with 1% acetic acid (4x) to remove unbound dye.

  • Solubilization: Dissolve protein-bound dye with 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm .

Data Output Table:

Compound ID IC50 (µM) R² Value Potency vs. Doxorubicin
AQ-001 4.5 ± 0.2 0.98 0.5x
Emodin (Ref) 15.2 ± 1.1 0.95 0.15x

| Doxorubicin | 0.8 ± 0.1 | 0.99 | 1.0x |

Phase 3: Mechanistic Validation (ROS & Topoisomerase)

Anthraquinones typically induce cell death via two distinct pathways. You must distinguish between them.

ROS Generation (Redox Cycling)

Anthraquinones cycle between quinone and semiquinone forms, generating Superoxide (

Protocol (DCFH-DA Assay):

  • Staining: Load cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free medium.

  • Treatment: Treat with IC50 of the compound for 1–4 hours (ROS is an early event).

  • Self-Validation (The NAC Control):

    • Group A: Compound only.

    • Group B: Compound + 5 mM N-acetylcysteine (NAC) [ROS Scavenger].

    • Logic: If cytotoxicity is ROS-dependent, NAC must rescue the cells.

  • Detection: Flow Cytometry (FITC channel: Ex 488nm / Em 525nm).

Topoisomerase II Inhibition

Anthraquinones act as "Topo II Poisons," stabilizing the cleavable complex and preventing DNA religation.[4]

Protocol (Plasmid Relaxation Assay):

  • Components: Supercoiled plasmid DNA (e.g., pBR322), Recombinant Human Topoisomerase II

    
    , ATP buffer.
    
  • Reaction:

    • Mix DNA + Enzyme + Compound (graded concentrations).

    • Incubate at 37°C for 30 minutes.

  • Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr).

  • Staining: Stain gel with EtBr after the run.

  • Interpretation:

    • Active Topo II: Converts supercoiled DNA to relaxed (slower migration) circles.

    • Inhibited Topo II: DNA remains supercoiled (fast migration).

Pathway Visualization

The following diagram details the dual-mechanism signaling often observed with anthraquinones (e.g., Emodin, Aloe-emodin).

Anthraquinone_MechanismAQAnthraquinoneCompoundRedoxRedox Cycling(Quinone/Semiquinone)AQ->RedoxTopoTopoisomerase IIInhibitionAQ->TopoROSROS Accumulation(O2-, H2O2)Redox->ROSMitoMitochondrialDysfunctionROS->MitoOxidative StressCytoCCytochrome CReleaseMito->CytoCCaspaseCaspase 3/7ActivationCytoC->CaspaseDSBDNA DoubleStrand BreaksTopo->DSBp53p53 ActivationDSB->p53p53->MitoBax/Bakp53->CaspaseApoptosisApoptosisCaspase->Apoptosis

Figure 2: Dual mechanistic pathway: Redox cycling (ROS) and DNA intercalation converging on Caspase-mediated apoptosis.

References

  • Shoemaker, R. H., et al. (1985). "Application of a tetrazolium assay to the screening of anti-neoplastic agents." Cancer Treatment Reports.
  • Ulukaya, E., et al. (2004).[5] "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay." Chemotherapy.[1] Link (Definitive source on chemical interference of polyphenols/quinones in MTT).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link (The recommended SRB protocol).

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. Link (Mechanistic grounding for anthraquinone-Topo II interaction).

  • Huang, P., et al. (2000). "Superoxide-mediated cytotoxicity of doxorubicin." Journal of Biological Chemistry. Link (Establishes the ROS/Redox cycling mechanism).

Application Note: 1-(methylamino)-4-(phenylamino)anthraquinone in Advanced Material Systems

[1]

Abstract

This guide details the integration of 1-(methylamino)-4-(phenylamino)anthraquinone (commonly referred to as Solvent Blue 35 ; CI 61554) into advanced material matrices. Distinguished by its planar anthraquinone core and asymmetric amine substitution, this compound exhibits exceptional dichroism and thermal stability (up to 260°C). This note provides validated protocols for its two primary applications: as a dichroic guest in liquid crystal (LC) "smart window" systems and as a high-transparency colorant for engineering thermoplastics (Polycarbonate, Polystyrene).

Chemical Profile & Material Relevance

PropertySpecificationMaterial Science Significance
IUPAC Name 1-(methylamino)-4-(phenylamino)-9,10-anthracenedioneCore chromophore structure
Common ID Solvent Blue 35 (CAS 17354-14-2)Industry standard identifier
Molecular Weight 350.45 g/mol Low MW facilitates diffusion in LC hosts
Melting Point 120–122°CDefines processing window for polymer melts

~645 nm (in toluene)Deep blue/greenish-blue absorption
Solubility Toluene, Acetone, DCMCompatible with non-polar LC hosts and polymer solvents
Thermal Stability Stable < 260°CSuitable for extrusion of PC and PS
Mechanistic Insight: The Anthraquinone Advantage

Unlike azo dyes, which often suffer from UV degradation, the anthraquinone backbone of Solvent Blue 35 provides superior photostability. The asymmetric substitution (methylamino vs. phenylamino) induces a strong dipole moment along the long axis of the molecule. In liquid crystal hosts, this ensures the dye aligns parallel to the nematic director (

dichroic ratio

Protocol A: Dichroic Guest-Host Liquid Crystal Systems

Objective: Fabricate a switchable "Guest-Host" LC cell and quantify the Order Parameter (

Experimental Workflow Diagram

LC_ProtocolStartRaw MaterialsMixGuest-Host Mixing(Isotropic Phase)Start->Mix 0.5-1.0 wt% Dye FillCapillary Filling(T > T_NI)Mix->Fill Homogeneous Soln CellCell Assembly(Polyimide Alignment)Cell->Fill Empty Cell MeasurePolarized UV-VisSpectroscopyFill->Measure Cool to Room Temp CalcCalculate OrderParameter (S)Measure->Calc Data Processing

Figure 1: Workflow for preparing and characterizing dye-doped liquid crystal cells.

Detailed Methodology
Step 1: Guest-Host Mixture Preparation
  • Selection of Host: Use a standard nematic host like E7 or 5CB (4-Cyano-4'-pentylbiphenyl). E7 is preferred for wider temperature ranges.

  • Doping: Weigh the LC host into a glass vial. Add Solvent Blue 35 to achieve a concentration of 0.5% to 1.0% (w/w) .

    • Critical Note: Do not exceed 1.5% to avoid dye aggregation, which reduces the order parameter and causes haze.

  • Isotropic Mixing: Heat the vial to 60°C (well above the Nematic-Isotropic transition temperature,

    
    , of the host).
    
  • Homogenization: Vortex vigorously for 2 minutes while hot. Sonicate for 10 minutes if necessary to ensure complete dissolution.

Step 2: Cell Assembly & Filling
  • Cell Fabrication: Use two ITO-coated glass substrates spin-coated with Polyimide (PI). Rub the PI layers antiparallel to induce planar alignment.

    • Gap Size: Maintain a cell gap of 10–20

      
       using spacers.
      
  • Filling: Place the empty cell on a hot plate set to 60°C. Apply a droplet of the hot Guest-Host mixture to the cell opening. The fluid will fill the cell via capillary action.

  • Annealing: Allow the cell to cool slowly (1°C/min) to room temperature to maximize domain alignment.

Step 3: Order Parameter Measurement
  • Setup: Place the cell in a UV-Vis spectrophotometer equipped with a rotatable Glan-Thompson polarizer.

  • Measurement:

    • Measure Absorbance (

      
      ) with light polarized parallel  to the rubbing direction (director 
      
      
      ).
    • Measure Absorbance (

      
      ) with light polarized perpendicular  to the rubbing direction.
      
  • Calculation: Compute the Order Parameter (

    
    ) using the equation:
    
    
    
    • Target: High-performance devices require

      
      . Solvent Blue 35 typically yields 
      
      
      in E7 mixtures.

Protocol B: High-Transparency Polymer Coloring

Objective: Incorporate Solvent Blue 35 into Polycarbonate (PC) or Polystyrene (PS) while maintaining optical clarity.

Polymer Processing Logic

Solvent Blue 35 is soluble in organic solvents but is also thermally stable enough for melt processing. This dual nature allows for two incorporation routes: Solvent Casting (for thin films/lab scale) and Melt Blending (for industrial simulation).

Method 1: Solvent Casting (Lab Scale)
  • Solvent Choice: Select Dichloromethane (DCM) or Chloroform for PC/PS.

  • Dissolution:

    • Dissolve polymer resin (e.g., 1g) in 10mL solvent.

    • Add Solvent Blue 35 (0.01% - 0.05% w/w relative to polymer).

    • Note: Anthraquinone dyes have high extinction coefficients; very low loading is needed for strong coloration.

  • Casting: Pour solution onto a clean glass petri dish or Teflon mold.

  • Drying: Cover loosely to control evaporation rate (prevent skinning). Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Method 2: Melt Blending Simulation

Use this protocol to test thermal stability under processing conditions.

  • Pre-drying: Dry PC pellets at 120°C for 4 hours to prevent hydrolysis.

  • Masterbatch Preparation: Tumble mix polymer pellets with 0.1% dye powder and a trace of mineral oil (binder).

  • Extrusion/Molding:

    • Temperature Profile: Set extruder zones.

      • Zone 1 (Feed): 230°C

      • Zone 2 (Compression): 250°C

      • Zone 3 (Metering): 260°C (Max)

    • Warning: Do not exceed 270°C. While the dye is stable, prolonged exposure >260°C may cause slight spectral shifts due to sublimation or degradation.

  • Evaluation: Measure Haze and Transmission (

    
    ) at 645 nm.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Order Parameter (

)
Poor LC alignment or Dye Aggregation(1) Check PI rubbing quality. (2) Reduce dye concentration below 1.0%. (3) Re-anneal cell from isotropic phase.
Haze in Polymer Film Dye crystallization / Phase separationThe dye concentration exceeds solubility limit. Reduce loading or switch to a more polar polymer matrix (e.g., PMMA).
Color Shift (Greenish tint) Thermal degradationProcessing temperature exceeded 260°C. Lower extrusion temp or reduce residence time in the barrel.
Bleaching in UV UV-induced radical attackWhile stable, extreme UV exposure requires the addition of a UV-absorber (e.g., Benzotriazole) to protect the chromophore.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82382, Solvent Blue 35. Retrieved from [Link]

  • Liquid Crystal Applications

    • Mitsui Fine Chemicals, Inc. Dichroic Dye for Liquid Crystals.[1] Retrieved from [Link]

    • Sims, M. T. (2023). Dyes as guests in ordered systems: current understanding and future directions. White Rose Research Online. Retrieved from [Link]

  • Polymer & Industrial Applications

    • Royalchem.[2] Solvent Blue 35 Technical Data Sheet (TDS). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 1-(methylamino)-4-(phenylamino)anthraquinone

[1]

Executive Summary & Chemical Profile

1-(methylamino)-4-(phenylamino)anthraquinone is a highly hydrophobic, planar anthraquinone derivative.[1] Its solubility behavior is governed by strong intermolecular


1

Researchers often encounter three core issues:

  • Kinetic insolubility: The compound resists initial dissolution despite thermodynamic compatibility.[1]

  • Aggregation: Formation of dimers/oligomers in polar aprotic solvents (like DMSO), leading to non-linear absorbance and precipitation.[1]

  • Aqueous "Crash-out": Immediate precipitation upon dilution into biological buffers.[1]

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight ~342.4 g/mol Moderate size, but planar shape drives stacking.[1]
LogP (Predicted) ~4.4 - 5.9Highly lipophilic.[1] Insoluble in water.[1]
Structure Planar tricyclic corePromotes strong lattice forces; requires energy (heat/sonication) to break.[1]
Key Functional Groups Secondary amines (-NH-)Capable of H-bonding, but intramolecular H-bonding often reduces solubility in alcohols.[1]

Solvent Compatibility Matrix

Guidance: Do not assume "like dissolves like" works linearly here. The phenyl group increases lipophilicity significantly compared to simple amino-anthraquinones.[1]

Solubility Performance Table
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Best for initial dissolution and transfer.[1] Breaks

-stacking effectively.
Aromatic Toluene, Xylene, ChlorobenzeneGood Good stability. Useful for non-polar chemical reactions or material casting.[1]
Polar Aprotic DMSO, DMF, NMPModerate to Good Caution Required. Dissolves well but prone to time-dependent aggregation.[1] Use for biological stock solutions only.
Polar Protic Ethanol, Methanol, IsopropanolPoor Avoid. Often causes precipitation. Used primarily for washing or recrystallization.[1]
Aqueous Water, PBS, Cell MediaInsoluble Requires carrier (e.g., cyclodextrins) or surfactant (e.g., Tween-80) for stable dispersion.[1]

Standard Operating Procedure (SOP): Preparation of Stock Solution

Objective: Create a stable 10 mM stock solution in DMSO for biological assays.

The "Energy-Input" Protocol

Why this matters: Simple vortexing is rarely sufficient to overcome the lattice energy of anthraquinone crystals.[1]

  • Weighing: Weigh the target mass into a glass vial (Avoid plastic; anthraquinones can adsorb to polypropylene).[1]

  • Primary Solvation: Add 100% anhydrous DMSO. Do not add water or buffer yet.[1]

  • Cavitation (Critical Step): Sonicate in a water bath at 35–40°C for 10–15 minutes.

    • Visual Check: Solution should be a clear, deep blue/violet.[1] If particulates remain, extend sonication.[1]

  • Equilibration: Allow the solution to return to room temperature before sealing.

  • Storage: Store in amber glass at -20°C.

Workflow Visualization

DissolutionProtocolStartWeigh Compound(Glass Vial)AddSolventAdd Anhydrous DMSO(Avoid Water)Start->AddSolventSonicateSonicate @ 40°C(15 mins)AddSolvent->SonicateCheckVisual Inspection(Clear/Particulate?)Sonicate->CheckSuccessStore @ -20°C(Amber Glass)Check->SuccessClearFailRepeat Sonicationor Add 10% DCMCheck->FailCloudyFail->Sonicate

Figure 1: Decision-based workflow for preparing stable stock solutions. Note the loop-back mechanism if cloudiness persists.

Troubleshooting Guide (FAQs)

Scenario A: "My solution precipitated immediately when I added it to cell culture media."

Diagnosis: The "Solvent Shock" Effect.[1] Mechanism: When a hydrophobic stock (in DMSO) hits a highly aqueous environment (Media), the local water concentration spikes, causing the dye to crash out before it can disperse.[1] Solution:

  • Step-down Dilution: Dilute your DMSO stock 1:10 into an intermediate solvent (like pure ethanol or a DMSO/PBS mix) before the final spike into media.[1]

  • Surfactant Assist: Pre-dissolve the compound in DMSO containing 0.1% Tween-80 or Pluronic F-127.[1] This creates micelles that stabilize the anthraquinone in water.[1]

Scenario B: "The absorbance at 590-640 nm is not linear with concentration."

Diagnosis: Dye Aggregation (H-aggregates or J-aggregates).[1] Mechanism: At high concentrations (>50 µM), planar anthraquinones stack like plates.[1] This shifts the

1Solution:
  • Measure Lower: Perform UV-Vis measurements at concentrations <10 µM.

  • Disaggregation: Add 10-20% Methanol or Acetone to the measurement buffer to disrupt stacks.[1]

Scenario C: "I see crystals forming in my DMSO stock after 1 week in the fridge."

Diagnosis: Temperature-Dependent Solubility Drop. Mechanism: Solubility decreases as temperature drops.[1] The compound may crystallize out of saturation.[1] Solution:

  • Re-solubilize: Sonicate the frozen/thawed stock at 37°C for 5 minutes before every use.

  • Aliquot: Do not freeze-thaw the main stock repeatedly. Use single-use aliquots.

Biological & Assay Compatibility

Pathway: Preventing False Positives in Screening

Anthraquinones are "Frequent Hitters" in drug discovery due to aggregation-based inhibition.[1]

AssayCompatibilityStockDMSO Stock(High Conc)DilutionDilution into Assay BufferStock->DilutionRiskMicro-Precipitation / AggregationDilution->RiskNo SurfactantMitigationMitigation Strategy:1. Add 0.01% Triton X-1002. Keep DMSO < 1%Dilution->MitigationWith SurfactantFalsePosFalse Positive Result(Non-specific binding)Risk->FalsePosValidValid Assay ReadoutMitigation->Valid

Figure 2: Logic flow to avoid aggregation-based artifacts in biological assays.

References & Authority

  • PubChem Compound Summary. 1-(methylamino)-4-(phenylamino)anthraquinone (Solvent Blue 63/68 derivatives).[1] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. 1,4-Diaminoanthraquinone Derivatives Solubility Profiles. (General data on the 1,4-diamino scaffold solubility in organic solvents). Link

  • Yakunin, S., et al. (2014). Aggregation of Anthraquinone Dye Molecules in a Nematic Liquid Crystal.[1][2] Molecular Crystals and Liquid Crystals.[1][2] (Mechanistic insight into anthraquinone stacking/aggregation). Link

  • Sigma-Aldrich. Safety Data Sheet & Solubility Data for Anthraquinone Derivatives.[1] (Standard handling protocols for hydrophobic dyes). Link

(Note: Specific solubility data for the exact phenylamino derivative is often extrapolated from the well-characterized 1,4-diaminoanthraquinone and Solvent Blue series due to structural homology.)[1]

"preventing aggregation of 1-(methylamino)-4-(phenylamino)anthraquinone in solution"

[1][3]

Executive Summary: The Aggregation Challenge

Compound Identity: 1-(methylamino)-4-(phenylamino)anthraquinone Common Synonyms: Solvent Blue 19, Disperse Blue 24, Oracet Blue B CAS: 3179-96-2 / 12769-16-3 Physicochemical Profile: MW: 328.4 g/mol | LogP: ~5.5 | Character: Highly Hydrophobic/Planar[1][2][3]

The Core Issue: This compound exhibits a strong tendency for self-association via ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-

stacking
23
  • Precipitation: Visible "crashing out" of solution.[1][2][3]

  • Hypochromicity: Significant loss of absorbance intensity (deviation from Beer-Lambert Law).[1][2][3]

  • Fluorescence Quenching: Aggregates often act as non-radiative energy sinks.[1][2][3]

This guide provides field-proven protocols to thermodynamically stabilize monomeric species in solution.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."

Diagnosis: Solvent Shock. Root Cause: You are likely diluting a high-concentration stock (e.g., in DMSO) directly into a purely aqueous buffer.[2][3] The local concentration of water spikes around the droplet entry, causing the hydrophobic dye to nucleate and crystallize before it can disperse.[1][2][3] Solution:

  • Protocol A (The "Step-Down" Method): Do not jump from 100% DMSO to 100% Water.[1][2][3] Use an intermediate dilution step with a cosolvent (e.g., Ethanol or PEG-400) to lower the dielectric constant gradient.[1][2][3]

  • Protocol B (Surfactant Shielding): Ensure your aqueous buffer contains a surfactant above its Critical Micelle Concentration (CMC) before adding the dye.[1][2][3] (See Protocol 2 below).

Issue 2: "The absorbance/fluorescence signal is lower than calculated (Hypochromicity)."

Diagnosis: H-Type Aggregation. Root Cause: Even if no visible precipitate forms, the molecules may be forming dimers or trimers.[1][2][3] Stacked anthraquinones share

23Solution:
  • Add a Chaotrope: Incorporate Urea (4-8 M) or Guanidine HCl if compatible with your assay.[1][2][3] These disrupt the water structure driving the hydrophobic effect.[1][2][3]

  • Switch to Cyclodextrins: Use Hydroxypropyl-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    -CD).[2][3] The hydrophobic anthraquinone core inserts into the CD cavity, preventing stack formation while maintaining water solubility.[1][2][3]
Issue 3: "Stock solutions show crystals after freezing."

Diagnosis: Cryo-concentration / Solubility Limit. Root Cause: DMSO has a high freezing point (19°C).[1][2][3] As it freezes, it pushes the solute into smaller liquid pockets, exceeding saturation.[1][2][3] Solution:

  • Store at Room Temperature (Dark): If used frequently, DMSO stocks are often stable at RT if protected from light and humidity.[1][2][3]

  • Change Solvent: Use Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) for higher solubility limits and lower freezing points than DMSO.[1][2][3]

Part 2: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3]

    • Note: Avoid Ethanol for primary stocks (>10 mM) as solubility is limited compared to dipolar aprotic solvents.[1][2][3]

  • Concentration: Prepare at 10–20 mM .

  • Storage: Aliquot into amber glass vials (plastic absorbs hydrophobic dyes). Store at -20°C.

  • Verification: Visually inspect for particulates before every use.[1][2][3] Sonicate for 5 minutes if thawed.

Protocol 2: Surfactant-Assisted Solubilization (Micellar Encapsulation)

Use this when aqueous conditions are mandatory (e.g., biological assays).[1][2][3]

Reagents:

  • Tween-80 (Non-ionic, low toxicity) OR Triton X-100 .[1][2][3]

  • Stock Dye: 10 mM in DMSO.[1][2][3]

Workflow:

  • Prepare a 2x Surfactant Buffer : PBS containing 0.1% (w/v) Tween-80.[1][2][3] (Note: This is well above the CMC of ~0.015%).[1][2][3]

  • Dilute the Dye Stock 1:100 into pure Ethanol or PEG-400 (Intermediate Step).[1][2][3]

  • Add the Intermediate solution dropwise to the 2x Surfactant Buffer while vortexing.[1][2][3]

  • Result: The dye molecules are rapidly partitioned into the hydrophobic core of the surfactant micelles, preventing aggregation.[1][2][3]

Protocol 3: Cyclodextrin Inclusion Complex

Best for high-stability formulations without detergent effects.[1][2][3]

  • Prepare 20% (w/v) HP-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -CD  in water/buffer.[2][3]
    
  • Add Dye Stock (DMSO) to the CD solution (Keep DMSO < 5% final vol).[2][3]

  • Incubate: Shake at 37°C for 30 minutes to allow equilibrium complexation.

  • Filter: Pass through a 0.22 µm PTFE filter to remove any non-complexed aggregates.[1][2][3]

Part 3: Visualizing the Mechanism

Diagram 1: Aggregation vs. Solubilization Pathways

This flowchart illustrates the thermodynamic fate of the molecule in different solvent environments.[1]

AggregationControlStockStock Solution(DMSO/DMF)AqueousDirect Dilution(Aqueous Buffer)Stock->Aqueous High Polarity ShockMicelleSurfactant Buffer(> CMC)Stock->Micelle PartitioningCycloCyclodextrin Soln(HP-β-CD)Stock->Cyclo Host-Guest InteractionPrecipResult: H-Aggregates(Precipitation/Quenching)Aqueous->Precip Hydrophobic Effect π-π StackingStableMResult: Micellar Encapsulation(Stable/Monomeric)Micelle->StableM Core InsertionStableCResult: Inclusion Complex(Water Soluble/Stable)Cyclo->StableC Cavity Protection

Caption: Pathways determining the stability of 1-(methylamino)-4-(phenylamino)anthraquinone. Direct aqueous dilution leads to aggregation, while surfactants and cyclodextrins enforce monomeric stability.[1][3]

Part 4: Data & Reference Tables

Table 1: Solvent Compatibility Matrix

Solubility estimates based on structural analogs (Solvent Blue 35/Disperse Blue).[1][2][3]

Solvent SystemSolubility PotentialRisk of AggregationRecommended Use
DMSO / DMF High (> 20 mM)LowPrimary Stock Storage
Dichloromethane High (> 20 mM)LowSynthesis / Extraction
Ethanol / Methanol Moderate (~1-5 mM)ModerateIntermediate Dilution
Pure Water / PBS Negligible (< 1 µM)Critical Do Not Use Alone
PBS + 0.1% Tween-80 Moderate (Micellar)LowBiological Assays
20% HP-

-CD
High (Complexed)Very LowDrug Formulation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76669, 1-anilino-4-(methylamino)anthraquinone (Solvent Blue 19).[2][3] Retrieved from [Link]

  • RSC Advances. "Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation."[1][2][3] Royal Society of Chemistry, 2020.[2][3] Retrieved from [Link]

  • Journal of Fluorescence. "Effect of Substituents on Solubility... of Anthraquinone Derivatives." Springer, 2023.[1][2][3] Retrieved from [Link]

"optimizing HPLC separation of anthraquinone isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimizing HPLC Separation of Anthraquinone Isomers Ticket ID: ANTH-OPT-2024

Introduction

Welcome to the Anthraquinone Separation Support Center. You are likely here because standard C18 protocols are failing to resolve your critical pairs (e.g., Rhein vs. Aloe-emodin or 1,4- vs. 1,5-diaminoanthraquinone), or you are battling persistent peak tailing.

Anthraquinones present a unique "perfect storm" for chromatography: they are planar, rigid, and possess extended


-electron systems. Furthermore, naturally occurring derivatives (like those in Rheum species) often contain both phenolic hydroxyls and carboxylic acids, leading to complex ionization behaviors.

This guide moves beyond basic "try-and-see" approaches. We will engineer your separation using mechanistic selectivity —specifically leveraging


 interactions and pH control to force resolution where hydrophobicity fails.

Module 1: Resolution & Selectivity (The Isomer Challenge)

Q: "My C18 column cannot separate structural isomers like 1,4- and 1,5-diaminoanthraquinone. They co-elute. What now?"

A: Switch to a Phenyl-Hexyl Stationary Phase.

The Mechanism: Standard C18 columns separate based on hydrophobicity (logP). Isomers often possess nearly identical logP values, making C18 "blind" to their differences.

  • The Fix: Phenyl-Hexyl columns introduce a secondary separation mechanism:

    
     interactions . The electrons in the stationary phase's phenyl ring interact with the 
    
    
    
    -electrons of the anthraquinone rings.
  • Why it works: The spatial arrangement of functional groups on the anthraquinone core alters the electron density availability. A Phenyl-Hexyl phase can discriminate between these subtle electronic and shape differences that C18 ignores [1].

Q: "I switched to Phenyl-Hexyl, but resolution is still poor. I am using Acetonitrile (ACN)."

A: Change your organic modifier to Methanol (MeOH).

The Mechanism: Acetonitrile has its own


-electrons (in the C≡N triple bond).[1]
  • The Conflict: ACN competes with your analyte for the

    
    -sites on the column, effectively "washing out" the selective interaction you are trying to use.
    
  • The Fix: Methanol is "

    
    -transparent." It allows the anthraquinone-to-column interaction to dominate, maximizing the selectivity gain from the Phenyl-Hexyl phase [1].
    

Module 2: Peak Shape & Tailing (The Interaction Challenge)

Q: "I see severe tailing (As > 1.5), especially for hydroxylated anthraquinones like Emodin."

A: This is likely Chelation or Silanol activity. Diagnose and treat below.

Scenario A: The Chelation Trap Anthraquinones with adjacent carbonyl and hydroxyl groups (e.g., the 1,8-dihydroxy system) form strong chelates with trace metals (Iron, Zinc) often found in older stainless steel frits or low-quality silica.

  • Diagnostic: Peak tailing worsens as the column ages.

  • The Fix: Add 0.1 mM EDTA to your aqueous mobile phase or use a "bio-inert" (PEEK-lined) HPLC system.

Scenario B: Silanol Activity If your anthraquinone contains amine groups (synthetic dyes) or if the pH is > 5, ionized silanols on the silica surface will bind to the analyte.

  • The Fix:

    • Lower pH: Maintain pH 2.5–3.0 using Phosphoric or Formic acid. This suppresses silanol ionization (Si-O⁻

      
       Si-OH).
      
    • End-capping: Ensure you are using a fully end-capped column to cover exposed silanols [2].

Module 3: The "Gold Standard" Protocol

This protocol is optimized for the separation of the five major Rheum anthraquinones: Aloe-emodin, Rhein, Emodin, Chrysophanol, and Physcion .[2]

Experimental Conditions
ParameterSettingRationale
Column Phenyl-Hexyl or High-Density C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl for difficult isomers; C18 acceptable if pH is optimized [3].
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterpH ~2.1 suppresses ionization of Rhein (COOH) and silanols [4].
Mobile Phase B 100% MethanolPromotes

selectivity; prevents ACN interference.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°C - 35°CSlightly elevated T reduces viscosity and improves mass transfer.
Detection UV 254 nmNear-universal absorbance maximum for the anthraquinone core.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold
25.070%Linear Ramp (Elutes Rhein, Aloe-emodin)
45.090%Linear Ramp (Elutes Emodin, Chrysophanol, Physcion)
50.090%Wash
51.040%Re-equilibration (Crucial!)

Visual Troubleshooting Guides

Diagram 1: The Tailing & Resolution Decision Tree

Use this logic flow to identify the root cause of your separation issues.

TroubleshootingTree Start PROBLEM DETECTED IssueType Identify Main Issue Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Resolution Poor Resolution (Rs < 1.5) IssueType->Resolution CheckStruct Does Analyte have adjacent -OH and =O? Tailing->CheckStruct CheckCol Column Type? Resolution->CheckCol Chelation Metal Chelation Likely CheckStruct->Chelation Yes CheckPH Is Mobile Phase pH > 4? CheckStruct->CheckPH No AddEDTA ACTION: Add 0.1mM EDTA or Passivate System Chelation->AddEDTA Silanol Silanol Interaction Likely CheckPH->Silanol Yes LowerPH ACTION: Lower pH to 2.5 (Use H3PO4) Silanol->LowerPH IsC18 Current: C18 CheckCol->IsC18 IsPhenyl Current: Phenyl-Hexyl CheckCol->IsPhenyl SwitchPhenyl ACTION: Switch to Phenyl-Hexyl Column IsC18->SwitchPhenyl CheckSolvent Organic Modifier? IsPhenyl->CheckSolvent IsACN Acetonitrile (ACN) CheckSolvent->IsACN SwitchMeOH ACTION: Switch to Methanol (Enable pi-pi interactions) IsACN->SwitchMeOH

Caption: Decision tree for diagnosing peak tailing (chelation/silanols) vs. resolution failure (column/solvent choice).

Diagram 2: Method Development Workflow

Follow this iterative process to build a robust method from scratch.

MethodWorkflow Step1 1. pH Screening (Run at pH 2.5 vs pH 7.0) Step2 2. Column Selection (Compare C18 vs Phenyl-Hexyl) Step1->Step2 Step3 3. Organic Modifier (Methanol preferred for Phenyl) Step2->Step3 Step4 4. Gradient Optimization (Adjust slope for critical pair) Step3->Step4 Decision Rs > 1.5? Step4->Decision Decision->Step2 No (Change Selectivity) Decision->Step4 No (Flatten Gradient) Final Validate Method Decision->Final Yes

Caption: Step-by-step workflow for optimizing anthraquinone separation, prioritizing pH and column chemistry.

References

  • Agilent Technologies. (2012). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Öztürk, I. et al. (2021).[1] Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. DergiPark.[3] Retrieved from

  • Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from

Sources

Technical Support Center: Anthraquinone Probe Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity of Anthraquinone-Based Probes in Live-Cell Imaging

Status: Operational | Ticket Priority: High Audience: Senior Researchers, Assay Developers

Diagnostic Hub: Rapid Troubleshooting

Select the symptom that best matches your observation to jump to the solution.[1]

SymptomProbable CauseImmediate Action
Nuclear Fragmentation (Apoptosis) Topo II Inhibition: High-affinity DNA intercalation is halting the cell cycle at G2/M.Titrate Down: Reduce probe concentration by 50%. Switch to "Groove-Binding" variants if available.
Bleaching / Rapid Cell Death Phototoxicity (ROS): Type I/II photosensitization generating singlet oxygen (

) or superoxide (

).
Pulsed Excitation: Reduce laser dwell time.[1] Remove Phenol Red.[1] Add ROS scavengers (e.g., Trolox).[1]
False "High Viability" Data Assay Interference: Anthraquinones mimic MTT/MTS substrates or absorb at detection wavelengths (570 nm).[1]Switch Assay: Abandon colorimetric assays. Use ATP-luminescence (CellTiter-Glo) or Flow Cytometry.
Cytoplasmic Background Lysosomal Trapping: The probe is protonated in acidic organelles (pKa ~7-8).[1]Wash Step: Introduce a 10-min wash with probe-free media before imaging.

Mechanistic Insight: The "Double-Edged" Fluorophore

To mitigate toxicity, you must understand that anthraquinone probes (e.g., DRAQ5™, Mitoxantrone derivatives) act as "Trojan Horses."[1] They are excellent imaging agents precisely because of the properties that make them toxic.[1]

The Toxicity Pathways

Anthraquinones induce cytotoxicity through two distinct mechanisms.[1] Your mitigation strategy depends on which pathway is dominant in your experiment.[1]

  • Dark Toxicity (Chemical): Even without light, the planar anthraquinone ring intercalates between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex.[1] This prevents DNA religation, causing double-strand breaks and cell cycle arrest (typically G2/M).

  • Phototoxicity (Optical): Upon excitation, the quinone moiety undergoes redox cycling.[1] It accepts an electron to form a semiquinone radical, which transfers electrons to molecular oxygen, generating superoxide anions and hydroxyl radicals.[1]

CytotoxicityPathways AQ Anthraquinone Probe CellEntry Cell Permeation AQ->CellEntry Nucleus Nucleus (Dark Toxicity) CellEntry->Nucleus Mito Cytoplasm/Mito (Phototoxicity) CellEntry->Mito Intercalation DNA Intercalation Nucleus->Intercalation TopoII Topo II Inhibition Intercalation->TopoII Arrest G2/M Arrest & Apoptosis TopoII->Arrest Excitation Laser Excitation (633/647nm) Mito->Excitation Redox Quinone Redox Cycle Excitation->Redox ROS ROS Generation (O2•-, OH•) Redox->ROS OxStress Membrane Damage / Necrosis ROS->OxStress

Figure 1: Dual-pathway cytotoxicity mechanism of anthraquinone probes. Note the distinction between intercalation (intrinsic) and redox cycling (light-dependent).

Optimization Protocols: Reducing Toxicity

Protocol A: The "Minimum Effective Dose" Titration

Goal: Balance Signal-to-Noise Ratio (SNR) with viability.

Most users overdose anthraquinones (using 5–10 µM) based on fixed-cell protocols.[1] For live cells, you must determine the sub-lethal threshold.[1]

  • Prepare Dilutions: Create a range of probe concentrations: 0.5 µM, 1.0 µM, 2.5 µM, and 5.0 µM in warm media.

  • Seeding: Plate cells (e.g., HeLa, CHO) at 70% confluency.[1]

  • Incubation: Add probe. Incubate for 15 minutes at 37°C.

    • Critical: Do not exceed 30 minutes for initial testing. Anthraquinones equilibrate rapidly.[1]

  • Imaging: Acquire images at the lowest laser power (e.g., <2% on a confocal).

  • Analysis: Measure nuclear mean fluorescence intensity (MFI).[1]

    • Decision Rule: Select the lowest concentration where Nuclear MFI > 3x Cytoplasmic Background.[1]

    • Note: For DRAQ5, 1.0 µM is often sufficient for segmentation algorithms, drastically reducing G2/M arrest compared to the recommended 5 µM [1].[1]

Protocol B: Phototoxicity Mitigation

Goal: Prevent ROS generation during time-lapse imaging.

  • Remove Phenol Red: Use clear media (e.g., FluoroBrite™ or PBS+Glucose).[1] Phenol red can absorb scattered light and generate free radicals.[1]

  • Pulsed Excitation: Instead of continuous wave (CW) lasers, trigger the laser only during the camera exposure time.[1]

  • Add Scavengers: Supplement media with Trolox (100 µM) or Ascorbic Acid (50 µM) .[1]

    • Warning: Do not use thiol-based scavengers (like mercaptoethanol) at high concentrations as they can reduce the quinone chemically, altering the probe's fluorescence.[1]

Validation: The "MTT Trap" & Correct Assays

CRITICAL WARNING: Do NOT use MTT or MTS assays to validate anthraquinone toxicity.[1]

The Problem: Anthraquinones (AQs) are redox-active.[1][2][3] They can directly reduce the tetrazolium salts (MTT) to formazan independent of mitochondrial activity, or they absorb light at 570 nm (the formazan peak), leading to false high viability readings [2].[1]

Recommended Validation Workflow
Assay TypeRecommended MethodWhy?
Metabolic Viability ATP Luminescence (e.g., CellTiter-Glo) AQs do not interfere with the luciferase reaction or the luminescence emission (~560 nm broad).
Membrane Integrity Flow Cytometry (Annexin V / SYTOX) Allows gating out the AQ fluorescence (Far-Red) and using Green/Orange channels for death markers.
Long-Term Proliferation Colony Formation Assay The gold standard.[1] AQs may not kill cells immediately (viability high) but permanently halt division (proliferation low).[1]
Step-by-Step: ATP Luminescence Validation
  • Treat: Incubate cells with the optimized AQ concentration (from Protocol A) for the duration of your intended imaging session (e.g., 2 hours).

  • Control: Include a "Vehicle Control" (DMSO only) and a "Positive Death Control" (e.g., 10% DMSO or Staurosporine).

  • Lysis: Add ATP reagent equal to the volume of culture medium.[1] Shake for 2 minutes to lyse.

  • Read: Measure Total Luminescence (Integration time: 1.0s).

  • Calculate:

    
    
    

FAQ: Advanced Troubleshooting

Q: Can I wash the cells to reduce toxicity? A: Yes, but with caveats. Anthraquinones equilibrate dynamically.[1] Washing removes the reservoir in the media, causing the probe to leach out of the nucleus over time (signal drop).[1]

  • Fix: If washing is required to reduce background, image immediately (within 20 mins).[1] For long-term imaging, use a "no-wash" low-concentration approach (0.5 µM).

Q: My cells are rounding up after 30 minutes of imaging. Is it the probe? A: It is likely the combination of Probe + Light .[1]

  • Test: Incubate cells with the probe in the dark for 2 hours. If they look healthy, the issue is phototoxicity.[1] Reduce laser power, increase pixel binning, or reduce Z-stack depth.[1]

Q: Are there structural alternatives to DRAQ5? A: Yes.

  • DRAQ7™: If you only need to stain dead cells, use DRAQ7.[1] It is the same core molecule but chemically modified to be cell-impermeable, eliminating live-cell toxicity risks [3].[1]

  • Bis-alkylamino derivatives: Research suggests that adding bulky groups to the anthraquinone side chains can shift binding from "intercalation" to "groove binding," reducing DNA damage while maintaining fluorescence [4].[1]

References
  • Smith, P. J., et al. (2000).[1] "Characteristics of a novel deep-red permeant DNA probe." Cytometry, 40(4), 280-291.[1] Link

  • Ulukaya, E., et al. (2008).[1] "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay." Chemotherapy, 50(1), 43–50.[1] Link

  • Akagi, J., et al. (2013).[1] "Real-time cell viability assays using a new anthraquinone derivative." Cytotechnology, 65, 695–703.[1] Link

  • Kovacic, P., & Osuna, J. A. (2000).[1] "Mechanisms of anti-cancer agents: emphasis on oxidative stress and electron transfer." Current Pharmaceutical Design, 6(3), 277-309.[1] Link

Sources

Module 1: Sample Preparation & Solubility (The "Broad Peak" Ticket)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Anthraquinone NMR Analysis

Welcome to the Advanced Spectroscopy Help Desk. Current Status: Operational Agent Persona: Senior Application Scientist Scope: Troubleshooting aggregation, hydrogen bonding anomalies, and quaternary carbon assignment in substituted anthraquinones (9,10-anthracenediones).

User Ticket #101: "I’ve dissolved my anthraquinone derivative in DMSO-d6, but the aromatic region is broad and undefined. Is my shim poor, or is the sample impure?"

Scientist Response: While shimming is a common culprit, with planar polycyclic aromatic hydrocarbons (PAHs) like anthraquinones, the issue is frequently π-π stacking aggregation . These molecules stack like plates in solution, creating anisotropic environments that broaden signals and cause concentration-dependent chemical shift drifting.

Troubleshooting Protocol: The De-Aggregation Workflow Do not simply run a longer scan. You must disrupt the intermolecular forces.

  • Concentration Check:

    • Standard NMR samples (5–10 mg in 0.6 mL) are often too concentrated for anthraquinones.

    • Action: Dilute the sample by 50% and re-acquire. If peaks sharpen, aggregation is the cause.

  • Temperature Elevation (The Gold Standard):

    • Anthraquinone aggregates are thermodynamically unstable at higher temperatures.

    • Action: Variable Temperature (VT) NMR. Heat the probe to 313 K (40°C) or 323 K (50°C) . This increases molecular tumbling and breaks π-stacks.

    • Warning: Ensure your cap is tight and the solvent boiling point is respected (DMSO-d6 is safe; CDCl3 is risky at >50°C).

  • Solvent Switching:

    • If DMSO-d6 fails, switch to TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl3:TFA-d (9:1) . The acidity protonates basic sites and disrupts stacking, though it will collapse exchangeable OH signals.

Visual Guide: Sample Optimization Logic

SamplePrep Start Symptom: Broad Aromatic Peaks CheckShim Step 1: Check Shimming/Lock Start->CheckShim Dilute Step 2: Dilute Sample (2-3 mg/0.6mL) CheckShim->Dilute IsSharp Peaks Sharp? Dilute->IsSharp Heat Step 3: VT-NMR (Heat to 50°C) IsSharp->Heat No Success Acquire High-Res Spectrum IsSharp->Success Yes Solvent Step 4: Switch Solvent (TFA-d or Pyridine-d5) Heat->Solvent Still Broad Solvent->Success

Caption: Decision matrix for resolving line-broadening caused by anthraquinone aggregation.

Module 2: The Proton (1H) Puzzle (The "Missing OH" Ticket)

User Ticket #205: "I expect two hydroxyl groups. I see one sharp singlet at 12.8 ppm, but the other is missing. Also, the aromatic splitting is confusing."

Scientist Response: This is a classic signature of Intramolecular Hydrogen Bonding (IMHB) versus free rotation. In substituted anthraquinones (e.g., emodin, quinizarin), the position of the hydroxyl relative to the carbonyl (C9/C10) dictates the shift.

Technical Insight: The Chelation Effect

  • Peri-hydroxyls (Positions 1, 4, 5, 8): These form a stable 6-membered chelate ring with the carbonyl oxygen. This "locks" the proton, preventing exchange with the solvent.

    • Result: A sharp, highly deshielded singlet (

      
       12.0 – 15.0 ppm).
      
  • Meta/Para-hydroxyls (Positions 2, 3, 6, 7): These cannot chelate. They exchange rapidly with trace water in DMSO-d6.[1]

    • Result: A broad hump (

      
       9.0 – 11.0 ppm) or complete disappearance (invisible).
      

Data Table: Typical Chemical Shift Ranges (DMSO-d6)

Proton TypePositionChemical Shift (

ppm)
Multiplicity / Characteristic
Chelated -OH 1, 4, 5, 812.0 – 15.0 Sharp Singlet (Deshielded by H-bond)
Free -OH 2, 3, 6, 79.0 – 11.0 Broad Singlet (often invisible)
Aromatic (Ortho) e.g., H-2, H-37.0 – 8.2Doublet (

Hz)
Aromatic (Meta) e.g., H-2, H-46.5 – 7.5Doublet (

Hz)
Aromatic (Peri) H-1, H-4, H-5, H-87.8 – 8.3Often deshielded by C=O anisotropy

Self-Validating Check: If you see a peak >12 ppm, you must have a substituent at position 1, 4, 5, or 8. If your proposed structure has only 2,6-hydroxyls and you see a peak at 12.5 ppm, your structure is wrong.

Module 3: Carbon (13C) & 2D Correlation (The "Connectivity" Ticket)

User Ticket #309: "I cannot assign the quaternary carbons. The carbonyls (C9/C10) are too close, and I can't find the bridgehead carbons (C8a, C10a, etc.)."

Scientist Response: 1D 13C NMR is insufficient here because the carbonyl signals (C9/C10) often appear within 1-2 ppm of each other (


 180–187 ppm). You generally cannot distinguish them by shift alone. You need HMBC (Heteronuclear Multiple Bond Correlation) .[2][3]

The HMBC Logic Gate: You must use the "W-coupling" or 3-bond coupling (


) from the peri-protons (H-1, H-4, H-5, H-8) to the carbonyls.
  • C-9 Assignment: Look for correlations from H-1 and H-8 .

  • C-10 Assignment: Look for correlations from H-4 and H-5 .

  • Note: If positions 1, 4, 5, or 8 are substituted with OH, you can sometimes use the chelated OH proton for HMBC correlations, as the H-bond transmits coupling!

Experimental Protocol: Optimized HMBC Standard HMBC is optimized for


 Hz. For anthraquinones, long-range couplings into the carbonyls can be smaller.
  • Set cnst13 (J-coupling): Lower to 5-6 Hz . This enhances the sensitivity for the 3-bond aromatic-to-carbonyl correlations.

  • Scans: Increase NS (Number of Scans). Quaternary carbons have long relaxation times (

    
    ).
    

Visual Guide: HMBC Connectivity Flow

HMBC_Logic cluster_ring Proton Sources cluster_carbonyl Target Carbons H1 H-1 / H-8 C9 C-9 (Carbonyl) ~180-187 ppm H1->C9 3-bond (Strong) C10 C-10 (Carbonyl) ~180-187 ppm H1->C10 4-bond (Weak/Null) H4 H-4 / H-5 H4->C9 4-bond (Weak/Null) H4->C10 3-bond (Strong)

Caption: HMBC correlation pathway for distinguishing regioisomeric carbonyls (C9 vs C10).

Module 4: Advanced Troubleshooting (FAQs)

Q: Why do I see "extra" small peaks near my major signals? Is it an isomer? A: If you have a hydroxy-anthraquinone (like quinizarin), check for tautomerism . In solution, the proton can hop between the 1-OH and the 9-C=O, creating a keto-enol equilibrium. However, in DMSO, this is usually fast on the NMR timescale (averaged signal). If you see distinct minor peaks, it is more likely impurities or slow aggregation . Perform a "spiking" experiment with the suspected impurity or run at high temperature to see if peaks coalesce.

Q: My integration values are wrong (e.g., 0.8H instead of 1.0H). A: Anthraquinones have very long relaxation times (


), especially the isolated aromatic protons and chelated hydroxyls. Standard parameters (

sec) are too short, leading to saturation.
  • Fix: Increase the relaxation delay (

    
    ) to 5–10 seconds  for quantitative integration.
    

Q: Can I use NOESY? A: Yes. NOESY is critical for distinguishing between isomers (e.g., 1,2-disubstituted vs 1,3-disubstituted).

  • Application: If you have a methoxy group (-OCH3) and aren't sure if it's at position 2 or 3, a NOESY correlation to the neighboring aromatic proton will confirm the position.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Shao, C., et al. (2008).[5] "Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36)." ResearchGate.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Chemistry LibreTexts. (2024). "HMBC (Heteronuclear Multiple Bond Correlation)."[2][3][6] LibreTexts.

  • ResearchGate. (2025). "Effects of Anthraquinone Dye Aggregation on Selective Reflection Spectra." ResearchGate.

Sources

"effect of pH on the fluorescence of 1-(methylamino)-4-(phenylamino)anthraquinone"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(methylamino)-4-(phenylamino)anthraquinone

Document ID: TS-AQ-449 | Status: Active | Tier: Advanced Research Support[1][2][3]

Executive Summary: Spectral Behavior Dashboard

Compound Profile: 1-(methylamino)-4-(phenylamino)anthraquinone is a hydrophobic, donor-acceptor-donor (D-A-D) fluorophore.[1][2][3] Its optical properties are governed by Intramolecular Charge Transfer (ICT).[1][2][3]

Quick Reference: pH-Dependent Optical States The following table summarizes the expected behavior in a mixed aqueous-organic solvent system (e.g., 50% Ethanol/Water).

pH ZoneDominant SpeciesFluorescence StatusMechanism
Acidic (pH < 3.0) Cationic (Protonated)Quenched / Weak Blue Protonation of the amine lone pair disrupts the ICT system.[1][2][3]
Neutral (pH 4.0 - 9.0) Neutral Active (Red/NIR) Intact ICT from amine donors to anthraquinone acceptor.[1][2][3]
Basic (pH > 11.0) Anionic (Deprotonated)Shifted / Quenched Deprotonation of the amine (N-H

N-); potential bathochromic shift.[1][2][3]
Aqueous (No Co-solvent) Aggregates Quenched (ACQ) Hydrophobic stacking causes Aggregation-Caused Quenching (ACQ).[1][2][3]
Technical Deep Dive: The Mechanism

To troubleshoot effectively, you must understand the causality of the signal loss.[2]

The ICT Mechanism (The "Engine")

This molecule fluoresces due to a "push-pull" system.[1][3] The amino groups (methylamino and phenylamino) act as electron donors , and the central anthraquinone carbonyls act as electron acceptors .[3]

  • Requirement: The nitrogen lone pairs must be available to conjugate with the aromatic ring.[2]

  • The Acid Trap: When you lower the pH below the pKa (typically pKa

    
     2.7 - 4.0 for similar aminoanthraquinones [1, 2]), protons (
    
    
    
    ) bind to these lone pairs.[1][3] This "locks" the electrons, stopping the charge transfer.[2] The molecule stops acting as a fluorophore and behaves like a simple anthraquinone (weak/no fluorescence).[3]
The Solubility Trap (The "False Negative")

This compound is highly lipophilic.[3]

  • Scenario: You prepare a stock in DMSO, then dilute 1:1000 into a pure aqueous buffer (pH 7).

  • Result: The signal vanishes, but not due to pH. The dye molecules stack together (aggregation), causing self-quenching.[1][2][3]

  • Solution: You must maintain a minimum organic co-solvent ratio (typically >30% Ethanol, Methanol, or DMSO) or use a surfactant (e.g., CTAB, SDS) to keep the dye monomeric [3].[2]

Troubleshooting Guide & FAQs

Q1: I titrated from pH 7 to pH 2, and the fluorescence intensity dropped to near zero. Is my dye degraded?

  • Diagnosis: No, this is the expected physicochemical response.[2]

  • Explanation: You have protonated the methylamino group. The "push-pull" ICT system is broken.[1][2]

  • Action: Titrate back to pH 7.0 with NaOH. If the signal recovers, the dye is stable.[2] If not, irreversible acid-catalyzed hydrolysis may have occurred (rare in short timeframes).[1][2][3]

Q2: I see erratic, noisy signals in neutral buffers (pH 7.4).

  • Diagnosis: Precipitation / Micro-aggregation.[1][2][3]

  • Explanation: The dye is insoluble in pure PBS or TRIS.[2] It is forming micro-crystals that scatter light and quench fluorescence.[1][2]

  • Action: Add 0.1% to 1.0% Tween-20 or ensure your working solution contains at least 40% Ethanol/DMSO .[1][2]

Q3: Why is the emission maximum shifting to the red (longer wavelengths) at pH 12?

  • Diagnosis: Deprotonation.[1][2][3]

  • Explanation: At high pH, the amide-like proton on the nitrogen can be removed, creating an anionic species.[1][2] This increases electron density, lowering the energy gap and shifting emission to the red (bathochromic shift) [4].[3]

Validated Experimental Protocol: pH Titration

Objective: Determine the apparent pKa without solubility artifacts.

Reagents:

  • Stock Solution: 1 mM dye in pure DMSO (Store dark, 4°C).

  • Buffers: Citrate (pH 3), Phosphate (pH 7), Carbonate (pH 10).[1][2][3]

  • Co-solvent: Spectroscopic grade Ethanol.[1][2][3]

Step-by-Step Workflow:

  • Preparation of Solvent Matrix:

    • Prepare a "Master Solvent" containing 50% Ethanol and 50% Water.[1][2] Crucial: All buffers must be made in this 50/50 mix to keep dielectric constant relatively stable.

  • Blanking:

    • Measure the baseline of the 50/50 solvent mix to subtract background Raman scattering.[2]

  • Dye Addition:

    • Add the DMSO stock to the Master Solvent to reach a final concentration of 1-5

      
      M.[2]
      
    • Note: Do not exceed 10

      
      M to avoid inner-filter effects.[1][2][3]
      
  • Titration:

    • Start at pH 7 (Neutral).[1][2][3]

    • Add micro-aliquots of HCl (acid titration) or NaOH (base titration).[1][2][3]

    • Mix for 30 seconds before each read to ensure equilibrium.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. pH.[1][2][3]
      
    • Fit to a sigmoidal dose-response curve to find the inflection point (pKa).[1][2][3]

Mechanism Visualization

The following diagram illustrates the competing pathways that determine whether you see a signal.

FluorescencePathways Start Dye Stock (DMSO) SolventCheck Check Solvent Environment Start->SolventCheck Aqueous Pure Aqueous Buffer SolventCheck->Aqueous High Polarity Mixed Mixed Solvent (>40% Organic) SolventCheck->Mixed Lipophilic Support Aggregation Aggregation (ACQ) Aqueous->Aggregation Hydrophobic Stacking Monomer Monomeric Dye Mixed->Monomer Signal_Off NO SIGNAL (Quenched) Aggregation->Signal_Off Non-Radiative Decay pH_Check Check pH Monomer->pH_Check Acidic Acidic (pH < pKa) pH_Check->Acidic High [H+] Neutral Neutral (pH > pKa) pH_Check->Neutral Low [H+] Protonated Protonated Form (ICT Broken) Acidic->Protonated Amine Blocked Active Neutral Form (ICT Active) Neutral->Active Protonated->Signal_Off Signal_On FLUORESCENCE (Red Emission) Active->Signal_On

Caption: Logical flow determining fluorescence output. Note that both Aggregation (solubility issue) and Protonation (pH issue) lead to signal loss, but through different mechanisms.[1][3]

References
  • LookChem Database. (n.d.).[1][2][3] 1-amino-4-(methylamino)anthraquinone (CAS 1220-94-6) Physicochemical Properties & pKa Data. Retrieved from [1][2][3]

  • Organic Chemistry Data. (2022). pKa Values of Amino-Anthraquinones and Nitrogen Heterocycles. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[1][2][3] Effect of Substituents on Solubility and Emission Properties of Anthraquinone Derivatives. PubMed.[1][2][3] Retrieved from

  • NISCAIR Online Periodicals Repository. (n.d.).[1][2][3] Acid-Base Equilibria of 1,4-Bis(4'-methylanilino)anthraquinone in Aqueous-Organic Mixtures. Retrieved from

Sources

Technical Support Center: Solvent Blue 19 Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Staining with Solvent Blue 19

Ticket ID: SB19-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Technical Brief: The Chemistry of Failure

Before troubleshooting, it is critical to understand why Solvent Blue 19 (SB19) works, and consequently, why it fails.

Identity Verification:

  • Common Name: Solvent Blue 19

  • Synonyms: Oracet Blue B, Sudan Blue G, C.I. 61275.[1]

  • Chemical Class: Anthraquinone dye.

  • Mechanism: Lysochromy (Physical Partitioning).[1]

The Mechanism of Action: SB19 is not a chemical stain; it does not form covalent or ionic bonds with the target.[1] It functions via preferential solubility . The dye must be more soluble in the target substrate (lipid droplet, microplastic polymer, or resin) than in its carrier solvent.

The "Partition Coefficient" Trap: Most staining failures occur because the Partition Coefficient (


)  is skewed.
  • If the carrier solvent is too good (e.g., pure Toluene), the dye stays in the solvent and refuses to partition into the target (Weak Staining).

  • If the carrier solvent is too polar (e.g., water contamination), the dye precipitates immediately, coating the sample in artifacts (Precipitation/Dirt).

Troubleshooting Guide (Q&A)

Category A: Precipitation & Crystallization

Q: I see dark blue crystals or "dirt" covering my slide/filter. Is my dye bad? A: The dye is likely fine; your solvent system is "crashing" it out. SB19 is highly hydrophobic. Even trace amounts of moisture (humidity or wet samples) will cause the dye to instantly crystallize out of solution.

  • The Fix: Ensure your sample is 100% dry before staining. If using an ethanol-based solution, ensure it is absolute ethanol (anhydrous), not 95% or 70%.

  • Pro-Tip: Filter your working solution through a 0.2

    
    m PTFE syringe filter immediately before use to remove micro-aggregates.
    

Q: My stock solution has sediment at the bottom. A: This is a supersaturation issue. SB19 has a solubility limit.

  • The Fix: Do not shake the bottle immediately before use. Let the sediment settle and pipette from the supernatant. Alternatively, sonicate the stock for 10 minutes at 40°C, then filter.

Category B: Weak or Non-Existent Staining[1]

Q: I am trying to stain microplastics (PE/PP), but they remain pale. A: You are likely fighting the Glass Transition Temperature (


)  of the polymer. At room temperature, the polymer chains of polyethylene (PE) or polypropylene (PP) are tightly packed. The large anthraquinone molecule of SB19 cannot penetrate the matrix.
  • The Fix: Heat is non-negotiable for polymers.[1] You must stain at 60°C–70°C . This swells the polymer matrix, allowing the dye to diffuse in.

  • Solvent Choice: Switch to a solvent that slightly swells the target. A mixture of Ethanol/Acetone (8:2) is often superior to pure Ethanol for plastics.

Q: My lipids are not staining blue. A: Check if you used a clearing agent (like Xylene) before staining. Xylene dissolves lipids. If you processed the tissue with xylene, there are no lipids left to stain.

  • The Fix: Use frozen sections for lipid histology. Avoid organic solvents prior to the staining step.

Category C: High Background (Overstaining)[1]

Q: Everything is blue, including the background filter paper. A: You have not differentiated the sample. Because SB19 is physically adsorbed, it will stick to surfaces via weak Van der Waals forces.

  • The Fix: Implement a "Differentiation" step. After staining, rinse the sample with the carrier solvent (e.g., 70% Ethanol) for 10-30 seconds. This washes the dye off the surface (where it is loosely held) but leaves the dye inside the lipid/polymer (where it is trapped).

Validated Experimental Protocols

Protocol A: Microplastic Staining (High-Throughput)

Target: Identification of PE, PP, PS particles in environmental samples.[2]

StepReagent/ConditionDurationCritical Note
1. Preparation Sample Digestion (

)
24hRemove organic matter (NOM) to prevent false positives.
2.[1] Dye Prep 0.5% SB19 in 70% EthanolN/AFilter (0.22

m)
before use to remove crystals.
3. Staining Incubate at 70°C 15-30 minHeat is required to swell the polymer matrix.
4. Rinse DI Water3xRemoves excess dye.
5. Differentiation 50% Ethanol10-30 secOptional: Use if background is too high.
6. Analysis Brightfield MicroscopyN/ALook for bright blue particles.
Protocol B: Lipid Staining (Frozen Sections)

Target: Lipid droplets in biological tissue.

  • Fixation: Formalin vapor (10 mins). Do not use liquid alcohols yet.

  • Rinse: Tap water.

  • Pre-treatment: 50% Ethanol (1 min).

  • Staining: Saturated SB19 in 70% Ethanol (20 mins).

  • Differentiation: 50% Ethanol (dip until background clears).

  • Mounting: Aqueous mounting medium (e.g., Glycerin jelly).[1] Do not use resinous mounting media containing xylene.[1]

Diagnostic Logic Tree

The following diagram outlines the decision-making process for troubleshooting SB19 staining issues.

SB19_Troubleshooting Start Start: Poor Staining Result Issue_Type Identify Primary Defect Start->Issue_Type Precipitation Precipitation / Artifacts (Dark Crystals) Issue_Type->Precipitation Weak_Stain Weak / No Color Issue_Type->Weak_Stain Background High Background (Everything is Blue) Issue_Type->Background Check_Water Check Water Content Precipitation->Check_Water Check_Temp Check Incubation Temp Weak_Stain->Check_Temp Check_Diff Differentiation Step? Background->Check_Diff Action_Dry Action: Dry Sample Completely Use Anhydrous Solvent Check_Water->Action_Dry Sample was wet Action_Filter Action: Filter Dye (0.2µm) Before Use Check_Water->Action_Filter Sample was dry Action_Heat Action: Increase to 70°C (Crucial for Polymers) Check_Temp->Action_Heat Room Temp Used Check_Solvent Check Solvent Polarity Check_Temp->Check_Solvent Heat was Used Action_Swell Action: Add Acetone (Promote Swelling) Check_Solvent->Action_Swell Action_Wash Action: Rinse with 50% EtOH Post-Stain Check_Diff->Action_Wash No Rinse Step Check_Matrix Organic Matter Present? Check_Diff->Check_Matrix Rinse Performed Action_Digest Action: Pre-digest with H2O2 (Remove Bio-Matrix) Check_Matrix->Action_Digest

Caption: Logic flow for diagnosing Solvent Blue 19 staining failures based on visual artifacts.

Solvent Compatibility Matrix

Solvent Blue 19 behavior varies drastically by solvent. Use this table to select the correct carrier.

SolventSolubility of SB19Effect on PolymersRecommended Use
Water InsolubleNoneDo not use (Precipitation)
Ethanol (Abs) ModerateLow SwellingGeneral Lipid Staining
Acetone HighHigh SwellingBest for Microplastics (in mix)
Xylene Very HighDissolves LipidsAvoid (Clears target)
Ethanol/Acetone (8:2) HighModerate SwellingOptimal Balance for Polymers

Critical Warning: The "Blue 19" Confusion

Do not confuse Solvent Blue 19 with Reactive Blue 19.

  • Solvent Blue 19 (Anthraquinone): Hydrophobic. Used for plastics/lipids.[3]

  • Reactive Blue 19 (Remazol Brilliant Blue R): Hydrophilic.[1] Used for cellulose/proteins.

  • Validation Check: If your dye powder dissolves easily in pure water, you have the wrong dye (Reactive Blue 19). Solvent Blue 19 should float or clump in water.

References

  • National Institutes of Health (NIH). (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: In Vitro Cytotoxicity of Substituted Anthraquinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of substituted anthraquinones, focusing on naturally occurring derivatives (Emodin, Aloe-emodin, Rhein) and their performance against synthetic analogs (e.g., Mitoxantrone). Anthraquinones are a critical class of pharmacophores that exhibit cytotoxicity through DNA intercalation, Topoisomerase II inhibition, and Reactive Oxygen Species (ROS) generation.

This document is designed for researchers requiring objective performance data, validated experimental protocols, and mechanistic insights to select the appropriate candidate for drug development or toxicological screening.

Structural Basis & Structure-Activity Relationship (SAR)[1]

The cytotoxic potency of anthraquinones is strictly governed by the substitution pattern on the 9,10-anthracenedione scaffold. The planar tricyclic structure facilitates DNA intercalation, but the side chains determine cellular uptake and target affinity.

  • The Core Scaffold: The 9,10-dioxoanthracene core is essential for electron transfer reactions (quinone-semiquinone cycling), which drives ROS production.

  • Hydroxyl Group Positioning (Critical Factor):

    • 1,8-Dihydroxy pattern: Found in Emodin, Aloe-emodin, and Rhein. This intramolecular hydrogen bonding increases lipophilicity, facilitating passive diffusion across cell membranes.

    • C-3 Substitution: This is the primary differentiator for potency.

      • Emodin (3-methyl): Moderate lipophilicity; high cellular uptake.

      • Aloe-emodin (3-hydroxymethyl): Increased polarity; shows distinct selectivity for neuroectodermal tumors and ER+ breast cancer.

      • Rhein (3-carboxyl): The carboxylic acid moiety ionizes at physiological pH, significantly reducing membrane permeability and often resulting in higher IC50 values (lower potency) compared to Emodin in non-hepatic cell lines.

Comparative Performance Data

The following data aggregates IC50 values from standardized MTT/SRB assays across key cancer cell lines. Lower IC50 indicates higher potency.

Table 1: Comparative IC50 Values (µM) of Key Anthraquinones

CompoundSubstitution (C-3)MCF-7 (Breast)HepG2 (Liver)HL-60 (Leukemia)Primary Mechanism
Emodin -CH326.7 ± 2.114.8 ± 1.518.4 ± 1.2ROS + Topo II Inhibition
Aloe-emodin -CH2OH25.0 ± 1.832.1 ± 2.412.6 ± 0.8ERα Inhibition + Apoptosis
Rhein -COOH> 50.045.3 ± 3.138.2 ± 2.5Weak Intercalation / Metabolic interference
Chrysophanol -CH3 (No 6-OH)> 80.0> 100.0> 50.0Low Potency (Lacks 6-OH redox center)
Mitoxantrone Synthetic Control0.4 ± 0.050.8 ± 0.10.2 ± 0.02Potent Topo II Poison

Analyst Note: While synthetic Mitoxantrone is significantly more potent (nanomolar range), Emodin and Aloe-emodin offer a wider therapeutic window with distinct pleiotropic effects, particularly in overcoming Multi-Drug Resistance (MDR) where standard chemotherapeutics fail.

Mechanism of Action (Pathways)

Anthraquinones induce cell death via a "dual-hit" strategy: direct DNA damage and mitochondrial dysfunction.

Figure 1: Anthraquinone-Induced Apoptotic Signaling

MOA cluster_Nucleus Nucleus cluster_Mito Mitochondria Drug Substituted Anthraquinone (Emodin/Aloe-emodin) DNA DNA Intercalation Drug->DNA TopoII Topoisomerase II (Stabilization of Cleavable Complex) Drug->TopoII Redox Quinone Redox Cycling Drug->Redox DSB Double Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis p53 dependent ROS ROS Generation (Superoxide/H2O2) Redox->ROS ROS->DNA Oxidative Damage MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome C Release MMP->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Dual-mechanism pathway showing nuclear DNA damage via Topoisomerase II poisoning and mitochondrial dysfunction driven by ROS generation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols address common pitfalls such as solubility issues (precipitation in aqueous media) and assay interference.

Protocol A: High-Sensitivity Cytotoxicity Assay (MTT)

Standard MTT assays often yield false positives with anthraquinones due to their intrinsic color. This modified protocol corrects for background interference.

  • Preparation: Dissolve Anthraquinone stock in 100% DMSO (Max solubility ~10-20 mM).

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Serial dilute drug in media. Critical: Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Incubation: Treat for 48h or 72h.

  • Reagent Addition: Add MTT (5 mg/mL in PBS) at 10% of culture volume. Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.[1][2]

  • Quantification: Measure absorbance at 570 nm (Signal) and 630 nm (Reference).

    • Calculation:

      
      
      
Protocol B: Topoisomerase II Decatenation Assay

Confirms if the cytotoxicity is mechanism-specific (Topo II poisoning) rather than general necrosis.

Figure 2: Topo II Assay Workflow

TopoProtocol Step1 Substrate Prep (kDNA Network) Step2 Reaction Mix (Topo II Enzyme + Drug + ATP) Step1->Step2 Step3 Incubation (30 min @ 37°C) Step2->Step3 Step4 Stop Reaction (SDS + Proteinase K) Step3->Step4 Step5 Electrophoresis (1% Agarose + EtBr) Step4->Step5 Step6 Analysis Step5->Step6 Result1 Catenated DNA (Well Origin) Step6->Result1 Inhibition (Drug Active) Result2 Decatenated DNA (Migrates into Gel) Step6->Result2 No Inhibition (Control)

Caption: Workflow for kDNA decatenation. Active anthraquinones prevent kDNA release, causing DNA to remain in the well.

Critical Discussion & Limitations

1. Solubility & Bioavailability: Substituted anthraquinones are highly lipophilic. In vitro data often overestimates in vivo potency because it ignores serum albumin binding. When transitioning to in vivo models, formulation strategies (e.g., nanoparticles or cyclodextrin inclusion) are required to maintain bioavailability.

2. Hepatotoxicity (The Emodin Paradox): While Emodin is a potent cytotoxic agent against cancer cells, it exhibits a narrow therapeutic index regarding hepatocytes. High-dose Emodin induces glutathione depletion in normal liver cells (L02 line), leading to hepatotoxicity. Researchers must calculate the Selectivity Index (SI) :



Target SI should be > 2.0 for viable drug candidates.

3. Assay Interference: Anthraquinones have intrinsic fluorescence (Ex/Em ~480/520 nm). Avoid fluorescence-based viability assays (e.g., Alamar Blue) unless background subtraction is rigorously applied. The MTT or SRB (Sulforhodamine B) assays are preferred.

References
  • Hsu, S. C., et al. (2010). "Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells." International Journal of Oncology. Link

  • Huang, P. H., et al. (2007). "Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition."[3] Evidence-Based Complementary and Alternative Medicine. Link

  • Müller, K., et al. (1999). "Potential antipsoriatic agents: lapacho compounds as potent inhibitors of HaCaT cell growth." Journal of Natural Products. (Establishes SAR for naphthoquinones/anthraquinones). Link

  • TopoGEN, Inc. "Topoisomerase II Drug Screening Kit Protocol."[4] TopoGEN Protocols. Link

  • Wang, X., et al. (2022). "Hepatotoxic metabolites in Polygoni Multiflori Radix— Comparative toxicology in mice." Frontiers in Pharmacology. (Provides comparative IC50 data for Emodin vs. other derivatives). Link

  • Abcam. "MTT Assay Protocol." Abcam Scientific Support. Link

Sources

Technical Comparison Guide: DNA Binding Kinetics of 1-(methylamino)-4-(phenylamino)anthraquinone vs. Standard Intercalators

[1]

Executive Summary

This guide provides a technical analysis of the DNA binding affinity of 1-(methylamino)-4-(phenylamino)anthraquinone (referred to herein as MAPA ).[1] Unlike clinical anthracyclines (e.g., Doxorubicin) that utilize cationic sugar moieties for high-affinity binding, MAPA represents a class of hydrophobic, neutral 1,4-diaminoanthraquinones.[1]

Key Finding: MAPA functions primarily as a partial intercalator .[1] While its planar anthraquinone core facilitates insertion between base pairs, the steric bulk of the C4-phenylamino group and the lack of cationic side chains result in a binding constant (

11

Part 1: Molecular Mechanism & Structural Analysis[1]

To understand the binding affinity of MAPA, we must deconstruct its structure relative to the DNA double helix geometry.[1]

The Anthraquinone Core (The Anchor)

The tricyclic aromatic system is planar, allowing it to slide between DNA base pairs (


1hypochromic effect1
The Substituent Effect (The Modulator)[1]
  • 1-Methylamino group: A small donor group that offers minimal steric hindrance, allowing deep penetration of the ring into the helix.[1]

  • 4-Phenylamino group: This is the critical differentiator.[1] The phenyl ring adds significant hydrophobic surface area but also steric bulk.[1] Unlike the flexible, cationic side chains of Mitoxantrone (which anchor to the phosphate backbone), the phenyl group of MAPA relies on hydrophobic interactions within the groove.[1]

    • Result: The molecule likely adopts a "partial intercalation" mode where the anthraquinone ring inserts, but the phenyl group protrudes into the minor groove, stabilizing the complex via van der Waals forces rather than electrostatic attraction.[1]

Diagram 1: Ligand-DNA Binding Logic

The following decision tree illustrates how structural features dictate the binding mode and subsequent experimental signal.

BindingMechanismLigandLigand: MAPA(1-methylamino-4-phenylamino-AQ)CorePlanar Anthraquinone CoreLigand->CoreSideChainC4-Phenylamino SubstituentLigand->SideChainIntercalationIntercalation into Base Pairs(π-π Stacking)Core->Intercalation Drives InsertionStericSteric Clash / Groove InteractionSideChain->Steric Limits DepthSignalUVUV-Vis Signal:Hypochromicity & Red ShiftIntercalation->SignalUVSignalViscViscosity Signal:Helix LengtheningIntercalation->SignalViscSteric->SignalVisc Reduces Effect vs. Classical Intercalators

Caption: Mechanistic pathway showing how the planar core drives intercalation while the bulky phenyl group modulates the depth of insertion and resulting biophysical signals.[1]

Part 2: Comparative Performance Data

The table below contrasts MAPA with industry-standard DNA intercalators. Note the distinction between intrinsic binding (

1
CompoundStructure ClassBinding ModeBinding Constant (

in M

)
Key Interaction Force
Mitoxantrone 1,4-dihydroxy-amino-AQClassical Intercalation


-stacking + Electrostatic (Side chains)
Doxorubicin Anthracycline AntibioticIntercalation + Groove


-stacking + Minor Groove Anchoring
Ethidium Bromide PhenanthridineClassical Intercalation


-stacking (Standard Reference)
MAPA 1,4-diamino-AQ Partial Intercalation

*

-stacking + Hydrophobic

*Note: Values for MAPA are estimated based on Structure-Activity Relationships (SAR) of 1,4-diaminoanthraquinone analogues [1, 2].[1] Lacking cationic tails, MAPA exhibits lower affinity than Mitoxantrone.

Critical Analysis
  • Sensitivity: MAPA is less sensitive as a DNA probe than Ethidium Bromide due to lower quantum yield and lower binding affinity.[1]

  • Specificity: MAPA shows a preference for GC-rich regions (typical of anthraquinones), but its bulky phenyl group may exclude it from regions with high structural rigidity.[1]

  • Utility: Use MAPA when studying hydrophobic groove interactions or as a model for non-charged drug carriers.[1] Do not use it as a replacement for Doxorubicin in cytotoxicity assays expecting equivalent potency.[1]

Part 3: Experimental Protocols

To validate the binding affinity of MAPA, you cannot rely on a single assay.[1] You must use a self-validating system combining spectroscopy (electronic state) and hydrodynamics (physical shape).[1]

Protocol A: UV-Vis Absorption Titration (The Determination)

Rationale: Intercalation disrupts the

1
  • Preparation:

    • Prepare a

      
       stock solution of MAPA in Tris-HCl buffer (pH 7.[1]4) with 5% DMSO (to ensure solubility of the hydrophobic phenyl group).[1]
      
    • Prepare a

      
       stock of CT-DNA (Calf Thymus DNA).[1] Confirm purity (
      
      
      ).
  • Titration:

    • Keep MAPA concentration constant (

      
      ) in both the sample and reference cuvettes.[1]
      
    • Titrate CT-DNA into the sample cuvette in increments (

      
       base pairs).[1]
      
    • Critical Step: Allow 5 minutes equilibration after each addition. The bulky phenyl group slows association kinetics compared to simple dyes.[1]

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      (Wolfe-Shimer equation) or use the Scatchard plot to determine the Intrinsic Binding Constant (
      
      
      ).[1]
Protocol B: Viscosity Measurements (The Validation)

Rationale: This is the "truth test." Intercalators lengthen the DNA helix, increasing viscosity.[1] Groove binders do not.[1]

  • Setup: Use an Ubbelohde viscometer thermostated at

    
    .
    
  • Baseline: Measure flow time of CT-DNA alone (

    
    ).
    
  • Titration: Add MAPA to the DNA solution at increasing ratios (

    
    ).[1]
    
  • Plot: Plot

    
     vs. binding ratio 
    
    
    .
    • Result Interpretation:

      • Slope > 0: Classical Intercalation (Helix lengthening).[1]

      • Slope

        
         0: Groove Binding / Electrostatic only.[1]
        
      • Expectation for MAPA: A positive slope, but less steep than Ethidium Bromide, confirming partial intercalation .[1]

Diagram 2: Experimental Decision Tree

Use this workflow to select the correct assay for your specific data requirement.

ExperimentalWorkflowStartStart: Characterize MAPAGoal1Goal: Quantify Affinity (Kb)Start->Goal1Goal2Goal: Prove IntercalationStart->Goal2UVVisUV-Vis Titration(Measure Hypochromicity)Goal1->UVVisPrimary MethodFluorescenceFluorescence Quenching(Stern-Volmer Plot)Goal1->FluorescenceSecondary MethodViscosityViscosity Assay(Measure Helix Length)Goal2->ViscosityGold StandardResult1Calculate Kb(Scatchard/Benesi-Hildebrand)UVVis->Result1Result2Confirm Mode:Intercalation vs GrooveViscosity->Result2Fluorescence->Result1

Caption: Workflow for selecting the appropriate biophysical technique based on the specific parameter (affinity vs. mode) being investigated.

References

  • Mondal, P., et al. (2015).[1] "1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs...[1] Evaluation of structure-activity relationship." Biochemistry and Biophysics Reports.

    • [1]

  • Gatto, B., et al. (2010).[1] "Rational Design, Synthesis, and DNA Binding Properties of Novel Sequence-Selective Peptidyl Congeners of Ametantrone." ChemMedChem.

    • [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 17191, Disperse Blue 3 (Structural Analogue)."

    • [1]

  • Sengupta, B., et al. (2013).[1] "Spectroscopic and In Silico Evaluation of Interaction of DNA with Six Anthraquinone Derivatives." Applied Biochemistry and Biotechnology.

    Comparative Guide: Validation of HPLC Method for 1-(methylamino)-4-(phenylamino)anthraquinone Quantification

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The quantification of 1-(methylamino)-4-(phenylamino)anthraquinone (an anthraquinone derivative structurally related to Solvent Blue dyes) presents unique challenges due to its high hydrophobicity, potential for column adsorption, and strong chromophoric properties. While often used in industrial coloration, its presence as a trace impurity in pharmaceutical raw materials or cosmetic formulations requires rigorous control due to the genotoxic potential associated with certain anthraquinone structures.

    This guide provides a critical comparison of analytical methodologies and details a Gold Standard HPLC-DAD Protocol . Unlike generic guides, this document integrates the latest ICH Q2(R2) validation principles, addressing the specific physicochemical behavior of the analyte to ensure robust, self-validating workflows.

    Chemical Profile & Analytical Challenges

    Before method selection, the analyst must understand the molecule's behavior in solution.

    • Analyte: 1-(methylamino)-4-(phenylamino)anthraquinone

    • Chromophore: 1,4-diaminoanthraquinone core (Strong absorption

      
       nm in visible; 
      
      
      
      nm in UV).
    • Hydrophobicity: High LogP (~4.4 - 4.8 estimated).

    • Solubility: Soluble in THF, Chloroform, DMF; sparingly soluble in Acetonitrile (ACN); insoluble in water.

    • Critical Risk: Carryover. The planar aromatic structure leads to strong

      
       interactions with stainless steel and stationary phases.
      

    Comparative Analysis of Methodologies

    The following table objectively compares the proposed HPLC method against common alternatives.

    FeatureHPLC-UV/DAD (Recommended) UHPLC-MS/MS HPTLC
    Primary Use Routine QC, Assay, PurityTrace Impurities (<0.1%), Biological MatricesRaw Material ID, Quick Screening
    Specificity High (Retention Time + Spectral Match)Ultra-High (Mass + Fragmentation)Medium (Rf value only)
    Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~1.0 µg/mL
    Throughput 10–20 min/run3–5 min/runParallel (10+ samples/plate)
    Cost/Run ModerateHighLow
    Robustness Excellent (with proper column care)Sensitive to Matrix Effects (Ion Suppression)Variable (Humidity dependent)
    Expert Verdict Best Balance. Sufficient for raw material quantification (95-105%) and impurity limits (>0.05%).Overkill for assay. Essential only if quantifying genotoxic limits in complex bio-fluids.Insufficient for strict quantitative validation.

    Method Selection Strategy (Decision Tree)

    The following diagram outlines the logical pathway for selecting the appropriate detection mode based on the analytical threshold required.

    MethodSelection Start Define Analytical Goal LimitCheck Is Target Limit < 1 ppm? Start->LimitCheck Matrix Is Matrix Complex? (Plasma, Tissue) LimitCheck->Matrix No UHPLCMS Select UHPLC-MS/MS (Triple Quad) LimitCheck->UHPLCMS Yes Routine Routine QC / Assay? Matrix->Routine No Matrix->UHPLCMS Yes HPLCUV Select HPLC-DAD (Method described below) Routine->HPLCUV Quantitative HPTLC Select HPTLC (Qualitative ID only) Routine->HPTLC Qualitative Only

    Figure 1: Decision tree for selecting the analytical technique based on sensitivity and matrix complexity requirements.

    The "Gold Standard" HPLC Protocol

    This protocol is optimized to mitigate the hydrophobicity and tailing issues common to amino-anthraquinones.

    Chromatographic Conditions
    • Instrument: HPLC with Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

      • Why? The "Plus" designation indicates double end-capping, crucial for reducing interaction between the amine groups of the analyte and residual silanols on the silica, preventing peak tailing.

    • Column Temperature: 35°C (Improves mass transfer and peak shape).

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Detection:

      • Channel A (Quant): 620 nm (Visible max, highly specific, ignores most organic impurities).

      • Channel B (Purity): 254 nm (Universal aromatic detection).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile (ACN).

      • Mode: Isocratic 80% B / 20% A.

      • Note: High organic content is mandatory. If retention is too low (

        
        ), reduce B to 70%.
        
    Sample Preparation (Critical Step)

    Failure Mode: Many validations fail here because the analyst attempts to dissolve the hydrophobic dye directly in the mobile phase, leading to precipitation.

    • Stock Solution: Weigh 10 mg analyte into a 100 mL volumetric flask. Dissolve in Tetrahydrofuran (THF) or DMF (approx. 5 mL). Sonicate for 5 mins.

    • Dilution: Make up to volume with Acetonitrile . (Final Conc: 100 µg/mL).[1]

    • Working Standard: Dilute Stock 1:10 with Mobile Phase.

      • Causality: The intermediate dilution with ACN acts as a bridge between the strong solvent (THF) and the aqueous mobile phase.

    Validation Framework (ICH Q2 R2)

    The validation must demonstrate that the method is suitable for its intended purpose.[2][3] The following workflow aligns with the 2024/2025 ICH Q2(R2) updates.

    Validation Workflow Diagram

    ValidationFlow Spec Specificity (Blank/Placebo/Forced Deg) Lin Linearity & Range (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Rob Robustness (Flow/Temp/Wavelength) Prec->Rob

    Figure 2: Sequential validation workflow compliant with ICH Q2(R2) guidelines.

    Key Validation Parameters & Acceptance Criteria
    ParameterMethodologyAcceptance Criteria
    Specificity Inject Blank, Placebo, and Analyte. Check for interference at retention time (
    
    
    ).
    Resolution (
    
    
    ) > 2.0; Spectral Purity Factor > 990.
    Linearity 5 concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).
    
    
    ; Residual plot shows no trend.
    Accuracy Spike analyte into matrix at 80%, 100%, 120%.Recovery 98.0% – 102.0%.
    Precision Repeatability: 6 injections of 100%. Intermediate: Different day/analyst.RSD
    
    
    2.0%.
    LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).
    Robustness Variations: Flow (
    
    
    mL), Temp (
    
    
    C), Wavelength (
    
    
    nm).
    System suitability remains within limits.
    Experimental Data (Representative)
    • Linearity Equation:

      
       (where 
      
      
      
      = Area,
      
      
      = Conc in µg/mL).
    • LOD: 0.08 µg/mL (at 620 nm).

    • Retention Time: ~6.5 minutes (Isocratic 80% ACN).

    Troubleshooting & "Senior Scientist" Insights

    • Peak Tailing:

      • Cause: Interaction between the secondary amine (methylamino/phenylamino) and silanol groups.

      • Fix: Ensure the mobile phase contains acid (0.1% Formic or Phosphoric). Do not use neutral pH.

    • Carryover (Ghost Peaks):

      • Cause: Anthraquinones adsorb to the injection needle or rotor seal.

      • Fix: Use a needle wash with high solvent strength (e.g., 100% THF or 50:50 ACN:Isopropanol).

    • Photodegradation:

      • Cause: Analyte is light-sensitive in solution.

      • Fix: Use amber glassware for all standard preparations.

    References

    • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[2][3][4][5] [Link]

    • National Institutes of Health (NIH). (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones. (Spectral characterization data). [Link]

    • Genovese, S., et al. (2010). Comparison of three different extraction methods and HPLC determination of anthraquinones. Phytochemical Analysis.[6][7][8][9][10] [Link]

    Sources

    "comparative analysis of synthesis methods for 1,4-diaminoanthraquinones"

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comparative technical analysis of synthesis methods for 1,4-diaminoanthraquinones (1,4-DAAQ), a critical scaffold in the production of anthraquinone dyes (e.g., Disperse Blue) and chemotherapeutic agents (e.g., Mitoxantrone).

    Comparative Analysis of Synthesis Methods for 1,4-Diaminoanthraquinones

    Executive Summary & Mechanistic Rationale

    The synthesis of 1,4-diaminoanthraquinones presents a unique challenge in aromatic substitution. Unlike standard benzene derivatives, the anthraquinone core is electron-deficient, yet the 1,4-positions are deactivated by the para-quinone system unless specific activation strategies are employed.

    The two dominant strategies analyzed here rely on opposing mechanistic principles:

    • Reductive Activation (The "Leuco" Route): Temporarily disrupting the aromaticity of the lateral rings to facilitate nucleophilic attack. This is the industrial standard for high-throughput synthesis.

    • Leaving Group Activation (The "Pseudohalogen" Route): Converting hydroxyls to tosylates or halides to enable standard

      
       (Nucleophilic Aromatic Substitution). This is the preferred route for complex, high-value pharmaceutical intermediates requiring mild conditions.
      
    Mechanistic Pathway: The Leuco-Quinizarin Activation

    The "Leuco" route is chemically distinct because it utilizes tautomerization rather than a leaving group. Reduction of 1,4-dihydroxyanthraquinone (Quinizarin) yields Leucoquinizarin (1,4-dioxo-1,2,3,4-tetrahydroanthracene-9,10-diol).[1] This species possesses aliphatic character at the 2,3-positions, allowing amines to attack the carbonyl carbons (1,4-positions) via a mechanism resembling Michael addition/Schiff base formation, followed by re-oxidation to restore aromaticity.

    LeucoMechanism Quinizarin Quinizarin (1,4-dihydroxy) Reduction Reduction (Na2S2O4) Quinizarin->Reduction Leuco Leuco-Quinizarin (Keto-Tautomer) Reduction->Leuco Leuco->Leuco Tautomeric Equilibrium AmineAttack Nucleophilic Attack (R-NH2) Leuco->AmineAttack Intermediate Aminated Leuco Intermediate AmineAttack->Intermediate Oxidation Oxidation (Air/O2) Intermediate->Oxidation Product 1,4-DAAQ (Product) Oxidation->Product

    Figure 1: Mechanistic pathway of the Leuco-Quinizarin route. The reduction step breaks the resonance stability, creating reactive carbonyl centers for amination.

    Detailed Experimental Protocols

    Method A: Reductive Amination (Leuco-Quinizarin Route)

    Best for: Simple alkyl/aryl amines, large-scale production, cost-efficiency.

    Protocol Basis: Modified from ACS Sustainable Chem. Eng. (2020) and Patent CN108395381B.

    Reagents:

    • Precursor: Quinizarin (1,4-dihydroxyanthraquinone).[1][2][3]

    • Reductant: Sodium Dithionite (

      
      ).
      
    • Solvent: Water (industrial) or NMP/Glycol Ethers (lab scale).

    • Base: NaOH or excess amine.

    Step-by-Step Workflow:

    • Leuco Formation: In a round-bottom flask equipped with a reflux condenser and

      
       inlet, dissolve Quinizarin (10 mmol) in water (50 mL) containing NaOH (25 mmol).
      
    • Reduction: Heat to 50°C. Add Sodium Dithionite (12 mmol) slowly. The solution will shift from orange/red to a yellow/brown "leuco" color. Stir for 30 minutes.

    • Amination: Add the target Amine (25-40 mmol, excess required).

    • Reaction: Heat to 90°C for 4–6 hours under

      
      .
      
      • Critical Control Point: Maintain anaerobic conditions. Premature oxidation reverts the leuco form back to unreactive Quinizarin.

    • Oxidation/Workup: Remove heat. Open the vessel to air (or bubble air/oxygen). Stir vigorously for 2–12 hours. The product precipitates as the hydrophobic aromatic system is restored.

    • Purification: Filter the precipitate. Wash with water (to remove salts) and methanol (to remove unreacted amine). Recrystallize from toluene or acetic acid.

    Performance Data:

    • Yield: 70–95% (Amine dependent).

    • Purity: >98% after recrystallization.[4]

    • Atom Economy: Moderate (Loss of

      
       byproducts).
      
    Method B: Sulfonyl Activation (The Ditosylate Route)

    Best for: Complex amines, valuable pharmaceutical intermediates, avoiding reducing agents.

    Protocol Basis: Derived from US Patent 4,661,293.

    Reagents:

    • Precursor: Quinizarin.

    • Activator: p-Toluenesulfonyl Chloride (TsCl).[3]

    • Base: Triethylamine (

      
      ).
      
    • Solvent: Dichloromethane (DCM) for activation; Pyridine or DMSO for amination.

    Step-by-Step Workflow:

    • Activation (Tosylation): Dissolve Quinizarin (10 g) in DCM (400 mL). Add

      
       (4 eq) and TsCl (2 eq). Stir at Room Temperature (RT) for 24 hours.
      
      • Observation: Product (1,4-ditosylanthraquinone) precipitates or is isolated by solvent evaporation.[3] Yield ~78%.[3]

    • Amination: Dissolve the 1,4-ditosyl intermediate in Pyridine (for alkyl amines) or DMSO (for aryl amines).

    • Substitution: Add the target Amine (2.5 eq).

      • Conditions: 100°C for Pyridine; 150–180°C for DMSO.[3]

    • Workup: Pour reaction mixture into 10% aqueous HCl. This neutralizes the pyridine and precipitates the 1,4-DAAQ product.

    • Purification: Extract with DCM, wash with water, and dry over

      
      . Flash chromatography (Silica, Hexane/Ethyl Acetate) may be required for high purity.
      

    Performance Data:

    • Yield: 60–80% (Two steps).

    • Selectivity: Excellent (No reduction of sensitive functional groups on the amine).

    • Purity: High (Chromatographic purification is easier due to distinct Rf values).

    Comparative Analysis Summary

    The following table contrasts the two primary methods to aid in experimental design selection.

    FeatureMethod A: Leuco-QuinizarinMethod B: Ditosyl/Halo Substitution
    Mechanism Redox-mediated Tautomerization
    
    
    (Nucleophilic Aromatic Substitution)
    Reaction Conditions Aqueous/Basic, 90°C, AnaerobicOrganic Solvent, 100–180°C, Aerobic
    Reagent Cost Low (Dithionite is cheap)High (TsCl, Pyridine, Chromatography)
    Functional Group Tolerance Low: Reduces nitro, azo, or aldehyde groups.High: Tolerates oxidative/reducible groups.
    Scalability High: Industrial standard (kg to ton).Low/Medium: Limited by solvent/waste.
    Environmental Impact High COD wastewater (sulfites).Organic solvent waste (Pyridine/DCM).
    Typical Yield 85–95% (Simple amines)60–80% (Complex amines)

    Decision Matrix & Workflow

    Use the following logic flow to determine the optimal synthesis route for your specific target molecule.

    DecisionTree Start Target: 1,4-Diaminoanthraquinone CheckAmine Is the Amine Redox Sensitive? Start->CheckAmine MethodB Method B: Ditosyl Route (Protect sensitive groups) CheckAmine->MethodB Yes (e.g., -NO2, -CHO) CheckScale Scale of Synthesis? CheckAmine->CheckScale No MethodA Method A: Leuco Route (Standard Protocol) CheckScale->MethodA Lab (<100g) MethodC Method C: High Pressure (Industrial/Ammonia only) CheckScale->MethodC Industrial (>1kg) Optimization Switch to Method B or use Catalyst (Cu) MethodA->Optimization Yield < 50%?

    Figure 2: Decision matrix for selecting the synthesis route based on substrate sensitivity and scale.

    References

    • Industrial Leuco Synthesis: Synthesis method of 1,4-diamino anthraquinone leuco body.[4][5] CN108395381B. (2018). Link

    • Ditosyl/Substitution Route: Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.[3] US Patent 4,661,293. (1987). Link

    • Green/Solventless Protocols: Van den Bergh, K., et al. "Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries." ACS Sustainable Chemistry & Engineering, 8(9), 3512–3519. (2020). Link

    • Polymer/Catalytic Context: Synthesis of Poly(1,4-anthraquinone) Using Catalytic Amounts of Nickel. Advanced Science.[6][7] (2025).[3][7] Link

    • General Quinizarin Chemistry: 1,4-Dihydroxyanthraquinone (Quinizarin).[1][2][3][4] PubChem Compound Summary. Link

    Sources

    Benchmarking Guide: 1-(Methylamino)-4-(phenylamino)anthraquinone as a Fluorescent Lipid Stain

    [1][2]

    Executive Summary & Technical Profile[1][3]

    1-(methylamino)-4-(phenylamino)anthraquinone (hereafter 1M4P-AQ ) is a hydrophobic anthraquinone derivative. Unlike high-quantum-yield fluorophores (e.g., BODIPY), 1M4P-AQ functions primarily as a molecular rotor/quencher that becomes weakly fluorescent only upon restriction of intramolecular rotation within viscous, non-polar lipid droplets (LDs).[2]

    Core Technical Specifications
    FeatureSpecificationNotes
    Chemical Class AnthraquinoneStructurally related to Disperse Blue 3 / Solvent Blue 14.[1][2][3]
    Excitation Max ~630–640 nmExcitable by 633 nm (HeNe) or 640 nm (Diode) lasers.[1][2]
    Emission Max ~680–720 nmFar-Red/NIR emission; minimizes autofluorescence overlap.[1][2]
    Solubility LipophilicInsoluble in water; soluble in acetone, DMSO, lipids.[2]
    Primary Utility Lipid Droplet ImagingHigh specificity for neutral triglycerides; low background in cytoplasm.[1]
    Quantum Yield (QY) Low (<0.05 in EtOH)Critical Limitation: Requires high detector gain or high concentration.[1][2]

    Mechanistic Insight: The "Dark" Fluorophore

    To understand why 1M4P-AQ is a viable but challenging stain, we must analyze its photophysics.[2] Unlike Nile Red, which is a rigid environmental probe, 1M4P-AQ possesses rotatable amino-substituents that dissipate energy non-radiatively in low-viscosity solvents.[2]

    Signal Generation Pathway

    The following DOT diagram illustrates the competition between fluorescence and non-radiative decay (quenching), explaining why this probe is "dim" but specific.[2]

    GExcitationExcitation Source(633 nm)S1_StateExcited State (S1)Anthraquinone CoreExcitation->S1_StatePhoton AbsorptionCytosolAqueous/Polar Environment(Cytosol)S1_State->CytosolLipidHydrophobic/Viscous(Lipid Droplet)S1_State->LipidRotationFree Rotation ofPhenylamino GroupCytosol->RotationHeatNon-Radiative Decay(Heat/Quenching)Rotation->HeatDominant Pathway(Dark)RestrictionRestricted Rotation(Planarization)Lipid->RestrictionFluorescenceFar-Red Emission(680-720 nm)Restriction->FluorescenceMinor Pathway(Signal)

    Figure 1: Mechanistic pathway of 1M4P-AQ fluorescence.[1][2] The probe acts as a "turn-on" sensor only when molecular rotation is mechanically restricted by the viscous lipid environment.

    Benchmarking Data: 1M4P-AQ vs. Industry Standards

    The following data synthesizes experimental comparisons between 1M4P-AQ, Nile Red (the gold standard), and BODIPY 493/503.[2]

    Table 1: Comparative Performance Matrix
    Metric1M4P-AQ (The Subject)Nile Red (The Standard)BODIPY 493/503 (The High-Performer)
    Brightness Low (Requires high gain)HighVery High
    Spectral Channel Far-Red (Cy5-like) Green/Gold/Red (Broad)Green (FITC-like)
    Spectral Bleed-through Minimal (Narrow emission)High (Bleeds into green/red channels)Low
    Photostability Excellent (Anthraquinone core)Moderate (Bleaches in <30s)Moderate
    Lipid Specificity High (Neutral Lipids)Moderate (Stains phospholipids too)High (Neutral Lipids)
    Multiplexing Best for GFP/RFP co-staining Difficult (Occupies multiple channels)Good (Occupies Green only)
    Cost Low (Industrial dye availability)ModerateHigh
    Critical Analysis
    • The "Nile Red Problem": Nile Red is notorious for its broad emission spectrum.[1] If you excite it at 488 nm, it emits green/gold; if you excite at 561 nm, it emits red. This makes it impossible to use alongside GFP and RFP simultaneously.[2]

    • The 1M4P-AQ Advantage: Despite being dimmer, 1M4P-AQ emits strictly in the Far-Red (>650 nm). This allows for "Triple Staining" protocols: GFP (Target Protein) + RFP (Organelle) + 1M4P-AQ (Lipids). [1][2]

    Validated Experimental Protocol

    This protocol is designed to overcome the low quantum yield of 1M4P-AQ by optimizing loading concentration and solvent delivery.[2]

    Reagents
    • Stock Solution: Dissolve 10 mg 1M4P-AQ in 1 mL DMSO (10 mg/mL). Note: Sonicate for 10 mins to ensure complete dissolution.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.[2]

    • Mounting Media: Non-fluorescent, aqueous mounting medium (e.g., Mowiol).[1][2]

    Workflow: High-Contrast Lipid Staining
    • Cell Preparation: Grow cells (e.g., HeLa, HepG2) on coverslips to 70% confluence. Treat with Oleic Acid (200 µM) for 4 hours if positive lipid control is required.

    • Fixation:

      • Wash cells 2x with warm PBS.[2]

      • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

      • Crucial: Do not use methanol or acetone fixation, as these solvents extract lipids, removing the target.

    • Staining (The "Pulse" Method):

      • Dilute Stock Solution 1:1000 in PBS (Final: 10 µg/mL). Note: This is 10x higher than typical Nile Red concentrations.

      • Incubate cells for 30 minutes at RT in the dark.

      • Optional: Co-stain with DAPI (1 µg/mL) during the last 5 minutes.

    • Washing:

      • Wash 3x with PBS (5 minutes each) to remove background aggregates.

    • Imaging:

      • Excitation: 633 nm or 640 nm laser.[1][2]

      • Emission Filter: 650 nm Long Pass or 660–750 nm Band Pass.[2]

      • Detector: Set PMT/HyD gain approx. 20% higher than for Alexa Fluor 647.

    Troubleshooting & Self-Validation

    To ensure scientific integrity, use this logic tree to validate your results.

    ValidationStartStart Imaging(633nm Ex / 700nm Em)SignalIs Signal Visible?Start->SignalCheckMorphCheck Morphology:Spherical Puncta?Signal->CheckMorphYesIncreaseConcAction: Increase Probe Conc.to 20 µg/mLSignal->IncreaseConcNoYesYesNoNo / WeakValidVALID RESULT:Lipid Droplets StainedCheckMorph->ValidYesBleedCheck Bleed-through:Is signal in Green Channel?CheckMorph->BleedNo (Diffuse Staining)Bleed->IncreaseConcYes (Broad Spectrum)Bleed->ValidNo (Specific)

    Figure 2: Decision logic for validating 1M4P-AQ staining specificity.

    References

    • Greenspan, P., et al. (1985).[1][2] "Nile red: a selective fluorescent stain for intracellular lipid droplets."[2] Journal of Cell Biology. Link

      • Context: Establishes the baseline for lipid staining against which 1M4P-AQ is compared.[2]

    • McKeen, J., et al. (2021).[1][2] "Deep Dark Quenchers: Disperse Blue 3 as a non-fluorescent quencher." Nucleic Acids Research.[2] Link

      • Context: Defines the photophysics of the 1M4P-AQ class (Disperse Blue 3) as primarily a quencher, explaining the low quantum yield observed in lipid staining.
    • Karakus, C., et al. (2018).[1] "Anthraquinone dyes for microplastic detection: A comparative study." Environmental Science & Technology.[2] Link

      • Context: Benchmarks blue textile dyes (anthraquinones) for hydrophobic polymer staining, noting their stability but lower fluorescence intensity compared to Nile Red.[1][2]

    • PubChem Database. (2024).[2] "Compound Summary: 1-(methylamino)-4-(phenylamino)anthraquinone." National Library of Medicine. Link[1][2]

      • Context: Verification of chemical structure and solubility properties.[1]

    Publish Comparison Guide: Structure-Activity Relationship of 1-(methylamino)-4-(phenylamino)anthraquinone Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Anthraquinone Scaffold in Oncology

    The 1,4-diaminoanthraquinone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for potent anticancer agents like Mitoxantrone and Ametantrone . This guide focuses on the 1-(methylamino)-4-(phenylamino)anthraquinone series—a specific subclass where the symmetry of the 1,4-substitution is broken to modulate lipophilicity, DNA intercalation kinetics, and cytotoxic potency.

    While symmetric analogs (e.g., 1,4-bis(alkylamino)) optimize for water solubility and rapid DNA binding, the asymmetric 1-alkyl-4-aryl substitution pattern offers a unique chemical space. The phenyl ring at position 4 enhances

    
    -
    
    
    
    stacking interactions with DNA base pairs but significantly alters the solubility profile and metabolic stability compared to its fully aliphatic counterparts.

    Structural Analysis & SAR Deep Dive

    The structure-activity relationship (SAR) of this molecule is governed by three critical regions. The asymmetry between the methylamino and phenylamino groups creates a "push-pull" electronic effect that influences the redox potential of the quinone system—a key factor in both efficacy (bio-reduction) and toxicity (cardiotoxicity via ROS generation).

    SAR Map: Functional Zone Analysis

    SAR_Map Core 1-(methylamino)-4-(phenylamino) anthraquinone Scaffold Zone1 Position 1: Methylamino Group (DNA Affinity & Solubility) Core->Zone1 H-bond donor Increases pKa Zone4 Position 4: Phenylamino Group (Intercalation & Lipophilicity) Core->Zone4 Pi-stacking Reduces solubility Zone58 Positions 5,8: Unsubstituted (Metabolic Stability vs. Clearance) Core->Zone58 Potential for Hydroxylation Ring Anthraquinone Chromophore (Redox Cycling & Topo II Poisoning) Core->Ring Planar System DNA Binding (Major Groove) DNA Binding (Major Groove) Zone1->DNA Binding (Major Groove) DNA Intercalation Stability DNA Intercalation Stability Zone4->DNA Intercalation Stability ROS Generation (Cardiotoxicity) ROS Generation (Cardiotoxicity) Ring->ROS Generation (Cardiotoxicity)

    Figure 1: Functional zone analysis of the 1,4-disubstituted anthraquinone scaffold.

    Mechanistic Insights
    • DNA Intercalation: The planar tricyclic system inserts between DNA base pairs. The 4-phenylamino group provides additional surface area for Van der Waals interactions within the DNA helix, potentially increasing residence time compared to simple alkyl chains.

    • Topoisomerase II Inhibition: Like Mitoxantrone, these analogs stabilize the cleavable complex (DNA-Topo II-Drug), preventing DNA religation and triggering apoptosis.

    • Redox Cycling: The quinone moiety can undergo one-electron reduction to a semiquinone radical. The electron-donating amino groups at 1 and 4 lower the reduction potential, theoretically reducing cardiotoxicity compared to anthracyclines (like Doxorubicin), though this protection is less robust than in 5,8-dihydroxy analogs.

    Comparative Performance Review

    The following table compares the target compound against industry standards. Data represents consensus values from the 1,4-diaminoanthraquinone class.

    Feature1-(Methylamino)-4-(phenylamino)-AQ Mitoxantrone (Standard)Doxorubicin (Benchmark)Disperse Blue 3 (Dye Analog)
    Primary Mechanism Topo II Poison / IntercalatorTopo II Poison / IntercalatorTopo II Poison / ROS Gen.Staining / Intercalation
    DNA Binding Constant (
    
    
    )
    High (
    
    
    M
    
    
    )
    Very High (
    
    
    M
    
    
    )
    High (
    
    
    M
    
    
    )
    Moderate
    Lipophilicity (ClogP) High (~3.5 - 4.2) Low (0.78)Moderate (1.27)High
    Solubility (Water) Poor (< 0.1 mg/mL)Excellent (as HCl salt)GoodPoor
    Cytotoxicity (IC50, MCF-7) 0.5 - 5.0
    
    
    M
    (Est.)
    0.02 - 0.1
    
    
    M
    0.1 - 0.5
    
    
    M
    > 10
    
    
    M
    Cardiotoxicity Risk Moderate (Redox active)Low-ModerateHigh (Cumulative)N/A (Topical use)
    Metabolic Stability High (Phenyl ring is robust)Moderate (Side chain oxidation)Low (Glycosidic cleavage)High

    Key Takeaway: The 1-(methylamino)-4-(phenylamino) analog exhibits higher lipophilicity than Mitoxantrone. This suggests enhanced cellular permeability but necessitates formulation strategies (e.g., liposomes, nanoparticles) to overcome poor aqueous solubility. Its potency is generally lower than Mitoxantrone due to the lack of the secondary "anchoring" hydroxyl groups present in Mitoxantrone's side chains.

    Experimental Protocols

    A. Synthesis Workflow (Modified Ullmann Condensation)

    Synthesis of asymmetric 1,4-diaminoanthraquinones requires a stepwise approach to avoid symmetric byproducts.

    Reaction Scheme:

    • Starting Material: 1-Methylaminoanthraquinone (Commercial or prepared from 1-chloroanthraquinone).

    • Bromination: Selective bromination at the 4-position.

    • Condensation: Reaction with aniline (phenylamine) using a copper catalyst.

    Synthesis Start 1-Methylaminoanthraquinone Step1 Bromination (Br2, Pyridine, 60°C) Start->Step1 Inter 1-Methylamino-4-bromoanthraquinone (Red Solid) Step1->Inter Step2 Ullmann Condensation (Aniline, Cu(OAc)2, K2CO3, 130°C) Inter->Step2 Product 1-(Methylamino)-4-(phenylamino)anthraquinone (Deep Blue/Violet Crystals) Step2->Product

    Figure 2: Stepwise synthesis pathway for the target asymmetric analog.

    Protocol Steps:

    • Bromination: Dissolve 1-methylaminoanthraquinone (10 mmol) in pyridine (20 mL). Add bromine (11 mmol) dropwise at 0°C. Heat to 60°C for 4 hours. Pour into ice water, filter the red precipitate, and recrystallize from acetic acid.

    • Condensation: Suspend the bromo-intermediate (5 mmol) in excess aniline (10 mL). Add anhydrous

      
       (7 mmol) and 
      
      
      
      (0.1 mmol). Reflux at 130-140°C for 6-8 hours until TLC shows consumption of the bromide.
    • Workup: Cool to RT. Pour into dilute HCl (to remove excess aniline). Filter the dark blue solid. Purify via column chromatography (Silica, DCM/Hexane) to isolate the title compound.

    B. In Vitro Cytotoxicity Assay (MTT Protocol)

    Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[1]

    • Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.

    • Treatment: Dissolve compound in DMSO (stock 10 mM). Dilute serially in media (0.01 - 100

      
      M). Keep final DMSO < 0.5%. Add to cells.
      
    • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

      
      .
      
    • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

    • Analysis: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    C. DNA Binding Assay (UV-Vis Titration)

    Objective: Quantify binding affinity (

    
    ).
    
    • Preparation: Prepare a 10

      
      M solution of the drug in Tris-HCl buffer (pH 7.4).
      
    • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution.

    • Observation: Monitor the decrease in absorbance (hypochromism) and red-shift (bathochromism) of the drug's

      
       (~580-620 nm).
      
    • Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the intrinsic binding constant (

      
      ).
      

    Critical Analysis & Recommendations

    Advantages of the Analog:

    • Lipophilicity: The phenyl group facilitates membrane crossing, potentially overcoming transport-mediated resistance seen with highly polar drugs like Mitoxantrone.

    • Structural Rigidity: The aryl amine is less conformationally flexible, which may lock the molecule into a favorable intercalation geometry.

    Limitations:

    • Solubility: The major bottleneck. Formulation requires cosolvents (PEG400) or encapsulation.

    • Potency: Generally less potent than bis-alkylamino analogs which form additional hydrogen bonds with the DNA sugar-phosphate backbone.

    Recommendation for Development: Researchers should explore 4-(p-substituted-phenyl)amino derivatives. Adding polar groups (e.g., -OH, -

    
    ) to the para-position of the phenyl ring could restore water solubility while maintaining the intercalation benefits of the aryl ring, effectively creating a hybrid of the title compound and Mitoxantrone.
    

    References

    • Hao, N. J., et al. (1995). "Structure-activity relationships of anthraquinones as inhibitors of 7-ethoxycoumarin O-deethylase and mutagenicity." Mutation Research, 328(2), 183-191. Link

    • Huang, H. S., et al. (2005). "Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives." Chemical & Pharmaceutical Bulletin, 53(9), 1136-1139. Link

    • Murdock, K. C., et al. (1979). "Antitumor agents.[2][3][4][5][6][7] 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones."[8] Journal of Medicinal Chemistry, 22(9), 1024-1030. Link

    • Organic Syntheses. "Anthraquinone, 1-methylamino-4-bromo-." Org.[2] Synth. 1949, 29, 66. Link

    • EPA Substance Registry. "9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-." United States Environmental Protection Agency. Link

    • Bhasin, D., et al. (2013). "Anticancer activity and SAR studies of substituted 1,4-naphthoquinones." Bioorganic & Medicinal Chemistry, 21(15), 4662-4669. Link

    Sources

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